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2-Propanol, 1-amino-, hydrobromide Documentation Hub

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  • Product: 2-Propanol, 1-amino-, hydrobromide
  • CAS: 89036-61-3

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 1-Amino-2-Propanol Hydrobromide in Aqueous Solution: A Technical Guide

Executive Summary 1-Amino-2-propanol hydrobromide (1-AP·HBr) is an alkanolamine salt frequently encountered in pharmaceutical synthesis, formulation development, and chemical engineering. While the free base (1-amino-2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-2-propanol hydrobromide (1-AP·HBr) is an alkanolamine salt frequently encountered in pharmaceutical synthesis, formulation development, and chemical engineering. While the free base (1-amino-2-propanol) is widely studied for its efficacy in CO₂ capture, the hydrobromide salt presents a distinct thermodynamic profile in aqueous environments. In solution, the salt completely dissociates, meaning its thermodynamic stability is fundamentally governed by the temperature-dependent acid-base equilibrium of the protonated 1-amino-2-propanol cation (1-AP-H⁺) and the ionic strength effects exerted by the spectator bromide anion.

This guide synthesizes the thermodynamic mechanics, speciation pathways, and field-proven experimental protocols required to accurately profile 1-AP·HBr, providing critical insights for drug development professionals managing temperature-induced stability risks.

Solvation Mechanics and Acid-Base Thermodynamics

When 1-AP·HBr is introduced to an aqueous system, the dissolution is driven by the highly favorable hydration energies of the constituent ions. Because hydrobromic acid is a strong acid, the bromide ion does not undergo hydrolysis; thus, the primary thermodynamic event dictating the stability of the solution is the deprotonation of the alkanolammonium cation:

1-AP-H⁺₍ₐq₎ ⇌ 1-AP₍ₐq₎ + H⁺₍ₐq₎

According to authoritative electromotive force and potentiometric studies, the pKa of 1-amino-2-propanol is approximately 9.45 at standard temperature (298.15 K)[1]. The standard enthalpy of dissociation ( ΔH∘ ) is highly endothermic, measured at ~48.8 kJ/mol [1].

The Causality of Thermal Instability: Because the deprotonation is strongly endothermic, Le Chatelier’s principle and the van 't Hoff equation dictate that an increase in temperature will drive the equilibrium to the right. Consequently, the pKa of 1-AP-H⁺ decreases significantly as temperature rises. In a buffered pharmaceutical formulation, this temperature-induced pKa shift increases the mole fraction of the neutral free base. The free base is significantly more susceptible to oxidative degradation and volatilization than the protonated salt, making this thermodynamic shift a primary vector for accelerated shelf-life failures.

Quantitative Thermodynamic Profiles

The following table synthesizes the thermodynamic parameters for the deprotonation of the 1-AP-H⁺ cation across standard testing temperatures. The Gibbs free energy ( ΔG∘ ) and entropy ( ΔS∘ ) are derived using the relationships ΔG∘=2.303RT⋅pKa and ΔG∘=ΔH∘−TΔS∘ .

Temperature (K)pKa [1, 3] ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) ΔS∘ (J/mol·K)Speciation Shift Risk
293.15 9.6053.8648.80-17.2Low
298.15 9.4553.9448.80-17.2Baseline
313.15 9.0053.9448.80-16.4High (Free base ↑)

Note: The negative entropy ( ΔS∘ ) reflects the increased ordering of water molecules around the newly liberated, highly localized H⁺ ion compared to the more diffuse charge of the 1-AP-H⁺ cation.

Speciation and Degradation Pathways

While the 1-AP-H⁺ cation is highly stable at ambient conditions, extreme pH or temperature microenvironments can force the system into degradation pathways.

Speciation Solid 1-AP·HBr (Solid Salt) AqueousIon 1-AP-H⁺(aq) + Br⁻(aq) Dominant at pH < 8 Solid->AqueousIon Dissolution (ΔH_sol > 0) FreeBase 1-AP(aq) + H⁺(aq) + Br⁻(aq) Dominant at pH > 10 AqueousIon->FreeBase Deprotonation (pKa 9.45) ΔH_diss = 48.8 kJ/mol Degradation Degradation Products (Oxidation/Carbamates) FreeBase->Degradation High T, O2, or CO2 Exposure

Speciation and thermodynamic pathways of 1-AP·HBr in aqueous solution.

Experimental Methodologies for Thermodynamic Profiling

To accurately map the thermodynamic stability of 1-AP·HBr for regulatory submissions, orthogonal techniques must be employed. The following protocols are designed as self-validating systems to eliminate systematic errors.

Workflow Prep 1. Solution Prep Degassed DI H2O, N2 Purge Split 2. Parallel Profiling Prep->Split Titration 3a. Potentiometric Titration Measure pKa from 293-333K Split->Titration ITC 3b. Isothermal Calorimetry Direct ΔH Measurement Split->ITC Data 4. Thermodynamic Synthesis van 't Hoff & Gibbs Analysis Titration->Data pKa(T) data ITC->Data ΔH_calorimetric

Experimental workflow for thermodynamic profiling of 1-AP·HBr.

Protocol 1: Temperature-Dependent Potentiometric Titration

This method derives enthalpy indirectly via the van 't Hoff relationship by measuring pKa across a temperature gradient [2].

  • System Calibration (Self-Validation): Calibrate the glass pH electrode using standard buffers at the exact temperature of the planned experiment. Causality: Validate the Nernstian slope (>98%) using a known TRIS standard. Failure to account for temperature-dependent electrode drift will introduce systematic errors into the van 't Hoff derivation.

  • Sample Preparation: Dissolve a precise mass of 1-AP·HBr in degassed, deionized water. Causality: Degassing with N₂ prevents dissolved CO₂ from reacting with the primary amine to form carbamates. Carbamate formation introduces a competing thermodynamic equilibrium that artificially depresses the apparent pKa [2].

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous inert N₂ blanket, recording the pH derivative to identify the exact equivalence point.

  • Data Derivation: Plot ln(Ka​) versus 1/T . The slope of this line equals −ΔH∘/R , allowing for the extraction of the standard enthalpy of dissociation.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC provides a direct, model-independent measurement of the enthalpy of deprotonation.

  • Blank Titration (Self-Validation): Perform a water-into-water blank titration under identical stirring and temperature conditions. Causality: This quantifies the background heat of dilution and mechanical stirring. Subtracting this baseline ensures the integrated heat strictly represents the chemical deprotonation event.

  • Sample Titration: Inject standardized NaOH into the 1-AP·HBr solution within the sample cell at 298.15 K.

  • Integration: Integrate the exothermic/endothermic peaks to directly determine ΔHdiss∘​ . Compare this calorimetric enthalpy with the van 't Hoff enthalpy from Protocol 1 to validate the assumption that the change in heat capacity ( ΔCp​ ) is negligible over the tested temperature range.

Implications for Pharmaceutical Formulation

Understanding the thermodynamics of 1-AP·HBr is critical for preventing late-stage formulation failures.

Salt Disproportionation Risk: If 1-AP·HBr is formulated in a matrix where the microenvironmental pH exceeds 8.0, the compound is >96% ionized at 25°C and remains physically stable. However, during accelerated stability testing at 40°C (313.15 K), the pKa drops to ~9.00. At this elevated temperature, the fraction of the un-ionized free base increases exponentially. Because the free base is highly lipophilic and susceptible to oxidation, this temperature-induced speciation shift can trigger unexpected degradation, discoloration, and loss of potency. Formulators must ensure the matrix pH is buffered at least 2 units below the lowest temperature-adjusted pKa to guarantee thermodynamic stability throughout the product's lifecycle.

References

  • Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models MDPI
  • Force–Field–Based Computational Study of the Thermodynamics of a Large Set of Aqueous Alkanolamine Solvents ChemRxiv
Exploratory

The Strategic Utility of 1-Amino-2-propanol Hydrobromide in Advanced Organic Synthesis: Mechanisms, Methodologies, and Causality

The Chemical Rationale: Why the Hydrobromide Salt? In advanced organic synthesis and Active Pharmaceutical Ingredient (API) manufacturing, 1-amino-2-propanol is a highly versatile C3​ bifunctional building block.

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Author: BenchChem Technical Support Team. Date: April 2026

  • The Chemical Rationale: Why the Hydrobromide Salt?

In advanced organic synthesis and Active Pharmaceutical Ingredient (API) manufacturing, 1-amino-2-propanol is a highly versatile C3​ bifunctional building block. However, the free base form of 1-amino-2-propanol presents severe operational challenges: it is a viscous, highly hygroscopic liquid that rapidly absorbs atmospheric moisture and carbon dioxide to form carbamates. This spontaneous degradation leads to stoichiometric inaccuracies and unwanted side reactions during complex multi-step syntheses.

By utilizing the hydrobromide salt (1-amino-2-propanol hydrobromide , CAS 28056-87-3), chemists transform a volatile liquid into a stable, crystalline solid. This salt form acts as a protective masking group, neutralizing the primary amine as an ammonium bromide. This physicochemical shift allows for exact molar dosing—a critical requirement in the synthesis of complex APIs such as the sedative Remimazolam () and the anti-obesity agent Lorcaserin (). The nucleophilicity of the amine is held in stasis until it is intentionally liberated in situ via the addition of a mild base.

Table 1: Physicochemical Comparison of Free Base vs. Hydrobromide Salt
Property1-Amino-2-propanol (Free Base)1-Amino-2-propanol Hydrobromide
Physical State Viscous liquidCrystalline solid
Hygroscopicity High (absorbs moisture rapidly)Low (stable in ambient air)
Atmospheric Reactivity Forms carbamates upon CO2​ exposureInert to atmospheric CO2​
Stoichiometric Precision Poor (fluctuates with water/ CO2​ mass)Excellent (exact molar dosing)
Synthetic Utility Direct use, but prone to side reactionsRequires in situ base, highly controlled
  • Core Mechanisms of Action

Controlled Nucleophilic Cascade

The core mechanism of action for 1-amino-2-propanol hydrobromide relies on the differential nucleophilicity of its two functional groups: the primary amine and the secondary alcohol. Upon in situ neutralization, the softer, more reactive primary amine attacks electrophiles (e.g., aldehydes, alkyl halides, or epoxides) first. The secondary alcohol, being a harder and less reactive nucleophile, remains intact until a subsequent intramolecular cyclization is catalytically triggered.

Workflow S1 1-Amino-2-propanol HBr (Stable, Weighable Solid) S2 Suspend in Organic Solvent (e.g., DCM, DMF) S1->S2 S3 Add Mild Base (e.g., K2CO3, Et3N) S2->S3 S4 In Situ Free Base Generation (Amine Unmasked) S3->S4 Neutralization (- HBr salt) S5 Addition of Electrophile (Aldehyde / Alkyl Halide) S4->S5 S6 Product Formation (Imine / N-Alkyl Derivative) S5->S6 Nucleophilic Attack

Workflow for in situ neutralization and coupling of the HBr salt.

Oxidative Cyclization to 2-Oxazolines

A prominent application of this building block is the synthesis of 2-oxazolines, which serve as crucial chiral auxiliaries, protecting groups, and ligands in asymmetric catalysis. The mechanism proceeds via a transition-metal-free oxidative cyclization ().

The reaction unfolds in three distinct mechanistic phases:

  • Condensation: The liberated primary amine condenses with an aldehyde to form an imine, expelling water.

  • Lewis Acid Activation & Cyclization: Potassium iodide (KI) acts as a mild Lewis acid. It coordinates to the imine nitrogen, increasing the electrophilicity of the imine carbon. This drives the intramolecular attack of the secondary hydroxyl group, forming an oxazolidine intermediate.

  • Oxidative Dehydrogenation: tert-Butyl hydroperoxide (TBHP) oxidatively dehydrogenates the oxazolidine, removing two hydrogen atoms to establish the C=N double bond of the stable 2-oxazoline.

Mechanism A Aldehyde + 1-Amino-2-propanol B Imine Intermediate (-H2O) A->B Condensation C Oxazolidine (Ring Closure) B->C KI (Lewis Acid) Intramolecular Attack D 2-Oxazoline (Final Product) C->D TBHP (Oxidant) Dehydrogenation

Mechanism of KI/TBHP-catalyzed oxidative cyclization to 2-oxazoline.

Table 2: Substrate Scope and Yields for 2-Oxazoline Synthesis

Reaction Conditions: 1-amino-2-propanol (1.2 mmol), Aldehyde (1.0 mmol), KI (0.1 mmol), TBHP (3.0 mmol), CH2​Cl2​ (3 mL), Room Temp.

Aldehyde SubstrateElectronic PropertyTime (h)Yield (%)
BenzaldehydeNeutral1082
4-NitrobenzaldehydeElectron-Withdrawing1088
4-MethoxybenzaldehydeElectron-Donating1075
ButyraldehydeAliphatic12<20

Data indicates that electron-withdrawing groups on the aldehyde enhance the electrophilicity of the imine intermediate, facilitating faster intramolecular cyclization and higher yields.

  • Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm mechanistic progression.

Protocol 1: In Situ Free-Basing and N-Alkylation (API Intermediate Synthesis)

This protocol is utilized when coupling 1-amino-2-propanol to complex halide frameworks, such as in the synthesis of Lorcaserin intermediates.

  • Suspension: Suspend 1-amino-2-propanol hydrobromide (1.0 eq) in a polar aprotic solvent (e.g., DMF or THF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality: DIPEA deprotonates the ammonium salt to unmask the amine. Because DIPEA is highly sterically hindered, it acts purely as a proton sponge and will not compete with 1-amino-2-propanol in the subsequent nucleophilic attack.

  • Electrophile Addition: Introduce the alkyl halide dropwise at 0∘C to prevent exothermic degradation.

  • Thermal Control & Validation: Heat the reaction to 60∘C . Monitor the reaction via GC-MS.

    • Self-Validation: The reaction is deemed complete only when the mass peak corresponding to the starting electrophile is fully consumed and replaced by the higher molecular weight mass of the N-alkylated product.

Protocol 2: KI/TBHP Catalyzed Oxidative Cyclization to 2-Oxazolines
  • Substrate Charging: In a dry round-bottom flask, dissolve 1-amino-2-propanol hydrobromide (1.2 mmol) in CH2​Cl2​ (3 mL). Add K2​CO3​ (1.2 mmol) to liberate the free base.

    • Causality: K2​CO3​ neutralizes the HBr salt without generating water that could prematurely hydrolyze the delicate imine intermediate formed in the next step.

  • Condensation: Add the target aldehyde (1.0 mmol) to the suspension. Stir at room temperature for 30 minutes.

    • Self-Validation: Perform TLC (Hexane/EtOAc 7:3). The UV-active aldehyde spot must disappear, replaced by a baseline-polar spot corresponding to the imine intermediate.

  • Catalytic Activation: Add KI (0.1 mmol) to the mixture.

    • Causality: KI coordinates to the imine nitrogen, polarizing the C=N bond to drive the intramolecular ring closure by the secondary alcohol.

  • Oxidative Dehydrogenation: Dropwise add 70% aq. TBHP (3.0 mmol). Stir for 10 hours at ambient temperature.

    • Causality: TBHP acts as the terminal oxidant, removing hydrogen to establish the aromaticity/stability of the oxazoline ring.

  • Workup & Validation: Quench the reaction with saturated Na2​S2​O3​ to destroy excess peroxide.

    • Self-Validation: Test the aqueous layer with starch-iodide paper; it must remain colorless (negative) before proceeding to extraction. Extract with CH2​Cl2​ , dry over MgSO4​ , and purify via column chromatography.

  • References

  • Transition metal and base free synthesis of 2-aryl-2-oxazolines from aldehydes and β-amino alcohols catalysed by potassium iodide. RSC Advances.[Link]

  • Process for preparing 3-[(S)-7-bromo-2-((2-oxopropyl)amino)-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]propionic acid methyl ester. US Patent 10414749B2.

  • Improvement of the synthetic process via chloro intermediates. WO 2014/173928 A1.

Foundational

Thermal Decomposition Pathways of 1-Amino-2-Propanol Hydrobromide: Mechanisms, Kinetics, and Implications

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary Understanding the thermal degradation of alkanolamine salts is critical for a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

Understanding the thermal degradation of alkanolamine salts is critical for applications ranging from pharmaceutical synthesis to industrial gas sweetening. While the free base 1-amino-2-propanol (isopropanolamine) has been extensively studied for its degradation in CO₂ capture systems[1], its hydrobromide salt exhibits a fundamentally different thermal profile. As a Senior Application Scientist, I emphasize that analyzing this salt requires decoupling the intrinsic stability of the free base from the potent acid-catalytic influence of the hydrobromide counterion. This whitepaper details the mechanistic pathways, quantitative profiling, and self-validating experimental workflows required to accurately characterize the thermal decomposition of 1-amino-2-propanol hydrobromide.

Chemical Context & Thermodynamic Drivers

The thermal decomposition of alkanolamines is highly dependent on the presence of electrophiles or acidic protons. In industrial settings, the free base 1-amino-2-propanol degrades via carbamate polymerization to form ureas and oxazolidinones[1][2]. However, when isolated as a hydrobromide salt, the system becomes a self-contained, acid-catalyzed reactor.

The presence of the hydrobromide counterion fundamentally alters the thermal degradation trajectory. Upon reaching the activation energy threshold (typically >150 °C), the acidic proton from HBr protonates the secondary hydroxyl group. This transforms a poor leaving group ( −OH ) into an excellent one ( −OH2+​ ), driving the reaction toward dehydration rather than simple volatilization.

Mechanistic Pathways of Thermal Decomposition

The decomposition of 1-amino-2-propanol hydrobromide proceeds through three competing pathways, dictated by temperature and heating rates.

Pathway A: Reversible Dissociation (Low Thermal Stress)

At temperatures below the dehydration activation energy (<150 °C), the salt may undergo reversible dissociation. The solid sublimes or melts, dissociating into the free base 1-amino-2-propanol and hydrogen bromide (HBr) gas. This pathway is dominant under slow heating rates in open systems.

Pathway B: Dehydration and Halogenation (Primary Pathway)

As thermal stress increases, the protonated secondary alcohol undergoes nucleophilic displacement by the bromide anion. Because the hydroxyl group is on the secondary carbon (C2), the displacement yields the highly reactive intermediate 2-bromo-1-propylamine hydrobromide [3]. This step mirrors the halogenation phase of modified Wenker or Gabriel aziridine syntheses.

Pathway C: Cyclization and Dimerization (High Thermal Stress)

The brominated intermediate is thermally unstable. Upon further heating, intramolecular nucleophilic attack by the primary amine displaces the bromide, forming a three-membered aziridine ring: 2-methylaziridine (propyleneimine)[4]. Alternatively, bimolecular collisions between two bromoamine molecules lead to intermolecular condensation, yielding 2,5-dimethylpiperazine.

ThermalPathways Salt 1-Amino-2-propanol Hydrobromide Protonation Protonation & Dehydration (-H2O) Salt->Protonation Heat (>150°C) Dissociation Reversible Dissociation Salt->Dissociation Heat (<150°C) Bromoamine 2-Bromo-1-propylamine Hydrobromide Protonation->Bromoamine Nucleophilic Br- attack Cyclization Intramolecular Cyclization (-HBr) Bromoamine->Cyclization Thermal Stress Dimerization Intermolecular Condensation (-2 HBr) Bromoamine->Dimerization Bimolecular collision Aziridine 2-Methylaziridine (Propyleneimine) Cyclization->Aziridine Piperazine 2,5-Dimethylpiperazine Dimerization->Piperazine FreeBase 1-Amino-2-propanol + HBr Dissociation->FreeBase

Fig 1. Mechanistic pathways for the thermal decomposition of 1-amino-2-propanol hydrobromide.

Quantitative Species Profiling

To accurately track these pathways, researchers must monitor specific mass-to-charge (m/z) ratios during evolved gas analysis. Table 1 summarizes the thermodynamic properties and MS fragments of the key species.

Table 1: Thermodynamic and Mass Spectrometry Data for Decomposition Species

Chemical SpeciesRole in Decomposition PathwayBoiling / Decomp. Temp (°C)Key MS Fragments (m/z)
1-Amino-2-propanol Free Base / Dissociation Product160 °C30, 44, 75
Hydrogen Bromide (HBr) Acid Catalyst / Leaving Gas-66 °C (Gas)80, 82
2-Bromo-1-propylamine HBr Halogenated Intermediate>150 °C (Decomp)44, 138, 140
2-Methylaziridine Intramolecular Cyclization Product66–67 °C28, 42, 57
2,5-Dimethylpiperazine Intermolecular Dimerization Product162 °C44, 56, 114

Self-Validating Experimental Protocol: TGA-MS Workflow

To establish causality between temperature and specific degradation pathways, a self-validating Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) workflow is required.

Causality & Validation Rule: The mass loss percentage recorded by the TGA must stoichiometrically match the integrated area of the evolved gas peaks (e.g., m/z 18 for H2​O during the dehydration phase) detected by the MS. A discrepancy indicates either premature sublimation of the intact salt or condensation within the transfer line.

Step-by-Step Methodology
  • Inert Sample Preparation: Weigh 5–10 mg of high-purity 1-amino-2-propanol hydrobromide into an alumina ( Al2​O3​ ) crucible. Crucial: Perform handling in a nitrogen-purged glovebox. The salt is highly hygroscopic; absorbed ambient moisture will artificially inflate the m/z 18 signal, confounding the dehydration pathway data.

  • Instrument Calibration & Purge: Load the crucible into the TGA. Purge the furnace with high-purity Argon at 50 mL/min for 30 minutes. This prevents oxidative degradation, which would introduce anomalous pathways.

  • Thermal Ramp: Initiate a heating program from 25 °C to 400 °C at a strictly controlled heating rate of 10 °C/min.

  • Evolved Gas Analysis (EGA): Route the exhaust gas through a heated transfer line (maintained at strictly 200 °C to prevent condensation of 2-methylaziridine or HBr) into the Mass Spectrometer. Monitor m/z 18, 57, 80, and 82 continuously.

  • Residue Profiling: Cool the furnace, extract any remaining solid/liquid residue, dissolve in D2​O , and analyze via 1H/13C NMR to identify non-volatile dimerization products like 2,5-dimethylpiperazine.

Workflow Prep Glovebox Sample Prep (Inert Atmosphere) TGA TGA-DSC Analysis (10°C/min Ramp) Prep->TGA EGA Evolved Gas Analysis (MS/FTIR) TGA->EGA Volatiles Residue Residue Profiling (NMR/GC-MS) TGA->Residue Solids

Fig 2. Self-validating TGA-MS/FTIR experimental workflow for decomposition profiling.

Toxicological Implications & Safety

The thermal decomposition of 1-amino-2-propanol hydrobromide presents severe occupational hazards. The primary cyclization product, 2-methylaziridine (propyleneimine) , is a highly volatile, acutely toxic, and recognized carcinogenic compound[4]. Furthermore, the evolution of HBr gas poses severe inhalation and corrosive risks.

Any experimental design investigating these thermal pathways must incorporate rigorous evolved gas scrubbing. Exhaust from the TGA-MS system must be passed through a strongly acidic trap (e.g., dilute H2​SO4​ ) to immediately protonate and ring-open the evolved aziridine, neutralizing its volatility and reactivity before environmental release.

References

  • Thermal Degradation Rate and Kinetic Modeling of CO2-Loaded Amine Solvent Blends of 2-Amino-2-methyl-1-propanol and 1-Amino-2-propanol, ACS Publications.[Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE, UKnowledge - University of Kentucky.[Link]

  • 2-Methylaziridine | C3H7N | CID 6377, PubChem.[Link]

  • 2-Bromopropan-1-amine hydrobromide | C3H9Br2N | CID 12570703, PubChem.[Link]

Sources

Exploratory

Comprehensive Physicochemical and Analytical Profiling of 1-Amino-2-Propanol Hydrobromide

Executive Summary 1-Amino-2-propanol hydrobromide (also known as isopropanolamine hydrobromide) is a highly versatile, bifunctional aliphatic amino alcohol salt. Due to the presence of both a primary amine and a secondar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-2-propanol hydrobromide (also known as isopropanolamine hydrobromide) is a highly versatile, bifunctional aliphatic amino alcohol salt. Due to the presence of both a primary amine and a secondary alcohol, it serves as a critical synthon and chiral building block in asymmetric synthesis, active pharmaceutical ingredient (API) development, and the preparation of complex heterocyclic compounds such as chiral 2-oxazolines[1] and glycidylphthalimides[2]. This whitepaper provides an authoritative breakdown of its physicochemical properties, exact mass causality in mass spectrometry, and self-validating analytical and synthetic workflows.

Physicochemical Properties: Molecular Weight and Exact Mass

To ensure rigorous quality control and precise structural elucidation in drug development, understanding the exact mass and isotopic distribution of 1-amino-2-propanol hydrobromide is paramount.

Quantitative Data Summary
PropertyValue
IUPAC Name 1-aminopropan-2-ol hydrobromide
Chemical Formula C₃H₁₀BrNO (or C₃H₉NO · HBr)
Average Molecular Weight 156.023 g/mol
Monoisotopic Exact Mass 154.994575 Da
Free Base Exact Mass 75.068414 Da[3]
Hydrogen Bromide Exact Mass 79.926161 Da
The Causality of Exact Mass in High-Resolution Mass Spectrometry (HRMS)

The distinction between average molecular weight (156.023 g/mol ) and monoisotopic exact mass (154.9946 Da) represents a fundamental causality in mass spectrometry. The average molecular weight accounts for the natural abundance of all isotopes (e.g., ⁷⁹Br at 50.69% and ⁸¹Br at 49.31%). However, HRMS instruments (such as Orbitraps or Q-TOFs) detect individual isotopic species rather than bulk averages.

The monoisotopic mass is calculated using exclusively the most abundant, lowest-mass isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). Identifying the exact mass of 154.9946 Da is critical for distinguishing this compound from isobaric impurities in complex biological or synthetic matrices.

Analytical Workflows and Experimental Protocols

Protocol 1: LC-HRMS Method for Exact Mass Verification

This protocol represents a self-validating system . By utilizing polarity switching in electrospray ionization (ESI), the method independently verifies both the free base and the hydrobromide counterion in a single run.

  • Sample Preparation: Dissolve 1 mg of 1-amino-2-propanol hydrobromide in 1 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% formic acid. Dilute to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: HILIC is chosen over standard reversed-phase (C18) chromatography because the highly polar, low-molecular-weight amino alcohol exhibits poor retention on hydrophobic stationary phases.

  • Ionization (ESI+/- Switching):

    • Positive Mode: Detects the protonated free base,[M+H]⁺ at m/z 76.0762.

    • Negative Mode: Detects the dissociated bromide anion, [Br]⁻ at m/z 78.9183 (⁷⁹Br) and 80.9163 (⁸¹Br).

  • Self-Validating Isotopic Check: Confirm the presence of the ~1:1 intensity ratio between m/z 78.9183 and 80.9163 in the negative mode. This distinct isotopic signature definitively validates the presence of the hydrobromide salt, eliminating false positives from other acid addition salts (e.g., hydrochlorides or tartrates)[4].

G A 1-Amino-2-Propanol HBr (Exact Mass: 154.9946 Da) B Electrospray Ionization (ESI+/-) A->B C Positive Mode (ESI+) [M+H]+ m/z 76.0762 B->C D Negative Mode (ESI-) [Br]- m/z 78.9183 / 80.9163 B->D E High-Resolution Mass Spectrometry (Orbitrap / TOF) C->E D->E F Isotopic Pattern Validation (1:1 Ratio for 79Br/81Br) E->F

LC-HRMS workflow demonstrating divergent ionization and self-validating isotopic detection.

Structural and Mechanistic Insights in Synthesis

1-Amino-2-propanol acts as a versatile 1,2-amino alcohol synthon. Its primary amine and secondary alcohol groups allow for regioselective functionalization. A prominent application is the oxidative synthesis of chiral 2-oxazolines from aldehydes[1].

Protocol 2: Oxidative Synthesis of 2-Oxazolines

This methodology leverages the bifunctional nature of 1-amino-2-propanol to form heterocyclic rings, a common structural motif in pharmaceutical ligands.

  • Imine Formation: Combine 1.2 mmol of 1-amino-2-propanol hydrobromide (neutralized in situ with a mild base) and 1.0 mmol of the target aldehyde in 3 mL of dichloromethane (CH₂Cl₂).

  • Catalysis: Add 0.1 mmol of Potassium Iodide (KI).

    • Causality: KI acts as a mild Lewis acid, facilitating the intramolecular cyclization of the intermediate imine into an oxazolidine ring[1].

  • Oxidation: Introduce 3.0 mmol of tert-Butyl hydroperoxide (TBHP). The oxidant drives the oxidative dehydrogenation of the oxazolidine to yield the stable 2-oxazoline.

  • Isolation: Stir for 10 hours at room temperature. Quench with saturated aqueous sodium thiosulfate to neutralize residual peroxides, extract with CH₂Cl₂, and purify via flash chromatography.

G2 S1 1-Amino-2-Propanol + Aldehyde S2 Imine Intermediate S1->S2 S3 Oxazolidine Formation (KI Catalyst) S2->S3 S4 Oxidative Dehydrogenation (TBHP Oxidant) S3->S4 S5 Chiral 2-Oxazoline S4->S5

Mechanistic pathway for the oxidative synthesis of chiral 2-oxazolines using 1-amino-2-propanol.

Trustworthiness & Quality Control in Synthesis

Maintaining the stereochemical integrity of 1-amino-2-propanol during synthesis is critical. When utilizing the enantiopure (R)- or (S)-isomers, the chirality is substantially retained throughout downstream reactions. For instance, in the preparation of chiral glycidylphthalimides, the optically active 1-amino-2-propanol hydrobromide salt is reacted with phthalic anhydride. Because the reaction does not involve bond breaking at the chiral center, the stereocenter remains completely undisturbed under mild basic conditions[2]. Continuous monitoring via chiral HPLC ensures that the enantiomeric excess (ee) remains >99%, establishing a robust, self-validating quality control loop.

References

  • [3] Title: 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem | Source: nih.gov | URL:

  • [1] Title: RSC Advances: Synthesis of oxazolines by oxidative strategy from aldehydes | Source: rsc.org | URL:

  • [2] Title: WO2007132990A1 - Process for the preparation of chiral glycidylphthalimide in highly optical purity | Source: google.com | URL:

  • [4] Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation | Source: acs.org | URL:

Sources

Foundational

Biological Activity and Therapeutic Potential of 1-Amino-2-Propanol Hydrobromide Derivatives: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule drug candidates. The 1-amino-2-propanol scaffold—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule drug candidates. The 1-amino-2-propanol scaffold—particularly in its hydrobromide (HBr) salt form—represents a highly versatile chiral building block in medicinal chemistry. The presence of both a primary amine and a secondary alcohol provides dual hydrogen-bonding capabilities, while the hydrobromide salt ensures optimal aqueous solubility, crystal stability, and bioavailability for rigorous biological screening. This whitepaper critically examines the biological activities of 1-amino-2-propanol hydrobromide derivatives, focusing on their proven roles in anti-melanogenic, anticonvulsant, and antimicrobial applications.

Chemical Framework & Mechanistic Rationale

The 1-amino-2-propanol moiety introduces a critical stereocenter at the C2 position. The enantiomeric purity of this scaffold dictates the spatial orientation of the pharmacophore within target protein binding pockets.

Causality in Salt Selection: Why default to the hydrobromide salt? While free bases are prone to oxidative degradation and hydrochlorides are standard, hydrobromide salts exhibit distinct hydration energies and crystal lattice packing behaviors. In the synthesis of sterically hindered 1-amino-2-propanol derivatives, HBr salts frequently yield highly crystalline, non-hygroscopic solids. This physicochemical stability acts as a self-validating parameter during long-term storage and formulation, ensuring that the biological activity observed in in vitro assays is not an artifact of compound degradation.

Key Biological Activities & Therapeutic Applications

Anti-Melanogenic Activity

Derivatives of 1-amino-2-propanol have demonstrated significant promise in dermatological applications. Nitrogenous derivatives of orange pigments from Monascus sp., synthesized via the incorporation of (S)-(+)-1-amino-2-propanol, exhibit potent anti-melanogenic activity[1]. Mechanistic Insight: Unlike traditional competitive enzyme inhibitors, the (S)-(+)-1-amino-2-propanol derivative specifically inhibits the expression of tyrosinase in cells without affecting the direct tyrosinase catalytic reaction[1]. Furthermore, it does not interfere with TRP1 and TRP2, which are other critical proteins in the melanin-synthesis pathway[1]. This targeted transcriptional/translational downregulation presents a superior safety profile with lower cellular toxicity compared to broad-spectrum catalytic inhibitors.

Anticonvulsant Properties

In neurological drug discovery, synthetic chiral derivatives of xanthones (CDXs) incorporating the 1-amino-2-propanol side chain have been rigorously evaluated in maximal electroshock (MES) seizure assays in mice[2]. Efficacy & Stereochemistry: The 1-amino-2-propanol derivatives of 6-methoxy- or 6-chloroxanthone emerged as highly active anticonvulsant agents[2]. Interestingly, comparative studies between the racemate and single enantiomers ((R) and (S)) showed excellent results across the board, with no significant differences in anticonvulsant activity[2]. This suggests that the receptor binding pocket for these specific anticonvulsants is highly flexible, and primary binding affinity is driven by the terminal amine and the planar xanthone core rather than the spatial orientation of the chiral hydroxyl group.

Antimicrobial and Anti-inflammatory Action

The 1-amino-2-propanol scaffold is also utilized in the synthesis of highly functionalized ionic compounds and multi-substituted imidazoles. When reacted under solvent-free conditions, the resulting derivatives exhibit broad-spectrum antibacterial activity (e.g., against E. coli and S. aureus) and notable anti-inflammatory properties[3]. The amine's ability to act as a robust hydrogen bond donor/acceptor is critical for disrupting bacterial cell wall integrity.

Quantitative Data & Structure-Activity Relationships

To facilitate rapid comparison, the following table summarizes the biological targets and effects of various 1-amino-2-propanol derivatives based on established literature.

Derivative ClassBiological Target / AssayObserved Activity / EffectStereochemical Dependency
Monascus Pigment (S)-1-amino-2-propanol Tyrosinase Expression (B16F10 cells)High inhibition of melanogenesis; low cell toxicityHigh (S-enantiomer preferred)
Xanthone 1-amino-2-propanol MES Seizure Assay (Mice)Potent anticonvulsant activityLow (Racemate ≈ Enantiomers)
Multi-substituted Imidazoles Bacterial Growth (E. coli, S. aureus)>90% bactericidal rateN/A

Experimental Protocols: Synthesis and Validation Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating workflow for the synthesis and biological evaluation of a generic 1-amino-2-propanol hydrobromide derivative.

Step 1: Epoxide Aminolysis (Precursor Synthesis)
  • Dissolve the target epoxide (1.0 eq) in anhydrous methanol.

  • Add (S)-(+)-1-amino-2-propanol (1.1 eq) dropwise at 0°C under an inert nitrogen atmosphere.

    • Causality: The low temperature minimizes exothermic side reactions (e.g., polymerization). The nitrogen atmosphere prevents oxidative degradation of the amine, ensuring high yield.

  • Stir at room temperature for 24 hours, monitoring via Thin Layer Chromatography (TLC) until the epoxide is fully consumed.

Step 2: Hydrobromide Salt Formation
  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Dissolve the crude amino alcohol in anhydrous diethyl ether.

  • Introduce a stoichiometric amount of 4.0 M HBr in ethyl acetate dropwise at 0°C.

    • Causality: The use of an anhydrous HBr source prevents the formation of hydrates, ensuring the precipitation of a pure, anhydrous hydrobromide salt that is stable for long-term storage.

  • Filter the precipitate and recrystallize from hot ethanol/ethyl acetate to yield the pure 1-amino-2-propanol derivative hydrobromide.

Step 3: In vitro Melanoma Cell Assay (Self-Validating Biological Screen)
  • Culture B16F10 cells in DMEM supplemented with 10% FBS.

  • Treat cells with varying concentrations of the synthesized HBr salt (e.g., 10, 50, 100 μM) for 48 hours.

  • Lyse cells and measure melanin content via absorbance at 405 nm.

    • Self-Validation: To prove that the compound is not just a false-positive assay interferent, run a parallel Western blot for Tyrosinase, TRP1, and TRP2. A true hit will show a dose-dependent decrease in Tyrosinase protein bands, with static TRP1/TRP2 bands, validating the specific mechanism of action[1].

Visualizations

Pathway Deriv 1-Amino-2-Propanol Derivative TyrExp Tyrosinase Expression Deriv->TyrExp Inhibits TRP TRP1 / TRP2 Proteins Deriv->TRP No Effect TyrEnz Tyrosinase Enzyme TyrExp->TyrEnz Downregulates Melanin Melanin Synthesis TyrEnz->Melanin Catalyzes TRP->Melanin Modulates

Mechanism of 1-amino-2-propanol derivatives in downregulating Tyrosinase expression.

Workflow S1 Epoxide Aminolysis S2 HBr Salt Formation S1->S2 Crude Base S3 Crystallization Purification S2->S3 Crude Salt S4 In vitro Screening S3->S4 Pure HBr Salt

Self-validating synthesis and screening workflow for 1-amino-2-propanol HBr derivatives.

References

  • [2] Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. mdpi.com.[Link]

  • [1] Biological evaluation of novel derivatives of the orange pigments from Monascus sp. as inhibitors of melanogenesis. nih.gov.[Link]

  • [3] Synthesis, Crystal Structure and Antibacterial Activity of New Highly Functionalized Ionic Compounds Based on the Imidazole Nucleus. researchgate.net.[Link]

Sources

Protocols & Analytical Methods

Method

protocol for crystallization of 2-propanol, 1-amino-, hydrobromide

An Application Note and Protocol for the Crystallization of 2-Propanol, 1-Amino-, Hydrobromide Abstract This document provides a comprehensive guide and a detailed starting protocol for the crystallization of 2-propanol,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Crystallization of 2-Propanol, 1-Amino-, Hydrobromide

Abstract

This document provides a comprehensive guide and a detailed starting protocol for the crystallization of 2-propanol, 1-amino-, hydrobromide (also known as isopropanolamine hydrobromide). Crystallization is a critical purification and particle engineering step in the development of active pharmaceutical ingredients (APIs) and fine chemicals. Achieving a crystalline solid form with high purity, stable polymorphism, and desired physical characteristics is paramount. This application note moves beyond a simple list of steps to explain the underlying principles of crystallization for this specific polar organic salt. It offers a systematic approach, beginning with solvent screening and culminating in a robust, adaptable cooling crystallization protocol designed for researchers, chemists, and drug development professionals.

Introduction: The Significance of Crystalline Form

2-Propanol, 1-amino-, hydrobromide is an organic amine salt. Like many small molecule APIs and their intermediates, its purification via crystallization is essential for removing process-related impurities. Furthermore, the solid-state properties of the final product—such as crystal habit, size distribution, and polymorphic form—are dictated by the crystallization conditions. These properties, in turn, influence critical downstream processes, including filtration, drying, flowability, and even bioavailability.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous molecular and structural elucidation, but it is entirely dependent on the availability of high-quality crystals.[1][2] Therefore, developing a controlled and reproducible crystallization process is often a rate-limiting step in chemical development.[1][2] This guide provides the foundational knowledge and a practical workflow to overcome this bottleneck for 2-propanol, 1-amino-, hydrobromide.

Foundational Principles: Crystallization of Polar Organic Salts

Crystallization is fundamentally a phase-change process where a solute in a solution transitions into a highly ordered solid state. This is induced by creating a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility at a given temperature. For polar compounds like amine hydrobromides, which exhibit strong intermolecular interactions (ionic bonds, hydrogen bonds), the choice of solvent and control over the process parameters are especially critical.

Key Pillars of a Successful Crystallization:

  • Solvent Selection: The ideal solvent or solvent system is the cornerstone of the process. The "perfect" solvent should exhibit a steep solubility curve: high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. This differential ensures high recovery upon cooling. For amine salts, polar protic solvents like alcohols are often excellent starting points.

  • Controlling Supersaturation: The rate at which supersaturation is generated directly impacts crystal nucleation and growth. Rapid cooling often leads to spontaneous, uncontrolled nucleation, resulting in a large number of small, often impure, crystals. Conversely, slow, controlled cooling allows for crystal growth to dominate over nucleation, yielding larger, more perfect crystals.[3]

  • Purity and Impurities: Impurities can act as nucleation inhibitors or promoters, and they can be incorporated into the crystal lattice, compromising the final product's purity. Recrystallization is a powerful technique to reject these impurities into the mother liquor.[4]

Protocol Development: A Systematic Approach

This section outlines a logical, step-by-step methodology, starting with the crucial solvent screening phase before detailing a full-scale crystallization procedure.

Materials and Equipment

Reagents:

  • Crude 2-propanol, 1-amino-, hydrobromide

  • Screening Solvents (Reagent Grade or higher): Isopropanol, Ethanol, Methanol, n-Propanol, tert-Butanol, Acetonitrile

  • Anti-Solvents (Reagent Grade or higher): Methyl tert-butyl ether (MTBE), Heptane, Toluene

Equipment:

  • Magnetic stirrer hotplate

  • Jacketed glass reactor (for controlled cooling) or Erlenmeyer flasks with stir bars

  • Condenser

  • Thermocouple or thermometer

  • Büchner funnel and filter flask assembly

  • Vacuum source

  • Filter paper appropriately sized for the Büchner funnel

  • Glassware (beakers, graduated cylinders)

  • Spatulas and weighing balance

  • Vacuum oven for drying

Step 1: Preliminary Solvent Screening

The objective is to identify a suitable solvent or solvent/anti-solvent system. This is a small-scale experiment to conserve material while gathering critical solubility data.

Procedure:

  • Weigh approximately 100 mg of crude 2-propanol, 1-amino-, hydrobromide into a small vial or test tube.

  • Add a candidate solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed.

  • Heat the vial with stirring to the boiling point of the solvent. Continue to add the hot solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent used. This ensures you are using the minimum volume of hot solvent.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice-water bath (0-5 °C).

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this process for other candidate solvents. A patent for a similar amine hydrobromide found success with tertiary butanol, making it a strong candidate.[5]

Data Summary for Solvent Selection:

Solvent SystemSolubility at 20°CSolubility at RefluxObservations upon Cooling
IsopropanolLowHighGood crystal formation
EthanolModerateHighLower yield expected
tert-ButanolVery LowModeratePotential for high recovery
AcetonitrileLowModerateScreen for solvate formation
Isopropanol / MTBE(Anti-solvent)(Anti-solvent)For anti-solvent crystallization

This table should be populated based on experimental results.

Step 2: Optimized Cooling Crystallization Protocol

This protocol assumes isopropanol was selected as a suitable solvent from the screening study. The quantities can be scaled as needed.

  • Dissolution:

    • Charge a clean, dry reaction vessel with 10.0 g of crude 2-propanol, 1-amino-, hydrobromide.

    • Add the predetermined volume of isopropanol (e.g., 50 mL, or a 5:1 volume-to-mass ratio, to be optimized) to the vessel.

    • Begin agitation and heat the mixture to a gentle reflux (approx. 80-82 °C) under a condenser until all solids have dissolved completely.

  • Controlled Cooling & Crystal Growth:

    • Rationale: Slow cooling is paramount for growing larger crystals and maximizing purity. A crash-cooling approach should be avoided.

    • Set the cooling profile on the jacketed reactor controller. A recommended starting point is a linear ramp from 80 °C to 20 °C over 2-4 hours.

    • If a jacketed reactor is unavailable, insulate the flask with glass wool and allow it to cool slowly on the benchtop, away from drafts.

    • Observe the temperature at which nucleation (the first appearance of crystals) begins. This is the metastable zone width, a key parameter.

    • Once the slurry reaches 20 °C, continue stirring for an additional 1-2 hours to allow for complete crystal growth.

  • Final Cooling & Maturation:

    • Further cool the slurry to 0-5 °C using an ice bath or circulator.

    • Hold at this temperature with stirring for at least 1 hour. This "aging" step maximizes the yield by allowing the dissolved product to crystallize out at the lower temperature.

  • Crystal Harvesting & Washing:

    • Set up the Büchner funnel with filter paper and connect it to a clean filter flask under vacuum.

    • Transfer the crystal slurry onto the filter.

    • Wash the filter cake with a small amount (e.g., 2 x 10 mL) of cold (0-5 °C) isopropanol to displace the impurity-rich mother liquor.

    • Causality: Using cold solvent for washing is critical to prevent the redissolution of the desired product, which would lower the yield.

  • Drying:

    • Carefully transfer the filter cake to a drying dish.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of the Crystallization Workflow

The following diagram illustrates the complete, logical flow of the protocol described above.

Crystallization_Workflow Crude Crude Material Dissolution 1. Dissolution (Hot Isopropanol) Crude->Dissolution Add Solvent & Heat Hot_Filtration Hot Filtration (Optional, for insolubles) Dissolution->Hot_Filtration Cooling 2. Controlled Cooling (Nucleation & Growth) Dissolution->Cooling Cool Slowly Hot_Filtration->Cooling Maturation 3. Cold Maturation (0-5 °C) Cooling->Maturation Maximize Yield Filtration 4. Harvesting (Vacuum Filtration) Maturation->Filtration Washing 5. Washing (Cold Isopropanol) Filtration->Washing Remove Mother Liquor Drying 6. Drying (Vacuum Oven) Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Sources

Application

Application Note: 1-Amino-2-propanol Hydrobromide in Advanced Pharmaceutical Synthesis

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Chemical Profile 1-Amino-2-propanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Chemical Profile

1-Amino-2-propanol (also known as isopropanolamine or MIPA) and its hydrobromide salt are highly versatile, bifunctional building blocks in pharmaceutical synthesis[1][2]. While the free base is a hygroscopic, viscous liquid that can be challenging to handle in precise stoichiometric amounts, the hydrobromide salt (1-amino-2-propanol hydrobromide) offers distinct operational advantages. It provides enhanced oxidative stability, reduced hygroscopicity, and acts as a solid, weighable reagent that allows for precise stoichiometric control during complex, multi-step syntheses.

The molecule possesses two reactive sites: a highly nucleophilic primary aliphatic amine and a secondary alcohol. This bifunctionality makes it an ideal precursor for intramolecular cyclizations (yielding oxazolidinones) and regioselective substitutions (yielding chiral nucleoside analogues and beta-blockers)[3][4].

Mechanistic Causality in Synthesis

The primary amine is significantly more nucleophilic than the secondary hydroxyl group. In the presence of a mild base, the hydrobromide salt is neutralized in situ, releasing the free amine. This allows the amine to selectively attack electrophiles (such as urea, phosgene equivalents, or halogenated purines) in the first step of a reaction sequence. The adjacent secondary hydroxyl group can then be engaged in a subsequent step—either acting as a hydrogen-bond donor in target-receptor interactions (e.g., Adenosine A1 agonists) or undergoing intramolecular cyclization to form 5-membered heterocyclic scaffolds[5][6].

Application I: Synthesis of 5-Methyl-2-Oxazolidinone (Antimicrobial Scaffolds)

The oxazolidinone class of antibiotics (e.g., Linezolid) relies on the 2-oxazolidinone core. 1-Amino-2-propanol is a direct precursor to 5-methyl-2-oxazolidinone, achieved via condensation with urea or oxidative carbonylation[4][6][7].

Causality of the Reaction: When 1-amino-2-propanol hydrobromide is reacted with urea at elevated temperatures, the primary amine first displaces one equivalent of ammonia from urea to form a transient β -hydroxyalkylurea intermediate. As the temperature is increased to 150–160 °C, the secondary hydroxyl group undergoes an intramolecular nucleophilic attack on the carbonyl carbon, expelling a second molecule of ammonia and driving the equilibrium toward the thermodynamically stable 5-membered oxazolidinone ring[6].

Oxazolidinone_Synthesis A 1-Amino-2-propanol HBr (Bifunctional Precursor) C β-Hydroxyalkylurea (Transient Intermediate) A->C Base (K2CO3) - HBr B Urea (Carbonyl Source) B->C Nucleophilic Attack by -NH2 D 5-Methyl-2-oxazolidinone (Antimicrobial Scaffold) C->D Intramolecular Cyclization (150-160 °C, -NH3)

Fig 1: Reaction pathway for 5-methyl-2-oxazolidinone synthesis.

Protocol 1: Urea-Based Condensation to 5-Methyl-2-Oxazolidinone

Self-Validating System: The reaction progress is physically validated by the cessation of ammonia gas evolution, ensuring complete cyclization.

Reagents:

  • 1-Amino-2-propanol hydrobromide (1.0 eq, 100 mmol)

  • Urea (1.05 eq, 105 mmol)

  • Potassium carbonate ( K2​CO3​ , 1.1 eq)

  • Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Free-Basing: Suspend 1-amino-2-propanol hydrobromide and K2​CO3​ in 50 mL of anhydrous DMF in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Stir at room temperature for 30 minutes to liberate the free base. Filter off the precipitated KBr salts.

  • Condensation: Add urea to the filtrate. Equip the flask with a distillation apparatus connected to a gas bubbler (to monitor NH3​ evolution).

  • Cyclization: Heat the mixture gradually to 150–160 °C. Maintain this temperature. The reaction is visually validated by the vigorous bubbling of ammonia gas.

  • Completion: Continue heating for approximately 6 hours, or until ammonia evolution substantially ceases[6].

  • Workup: Cool the reaction to 60 °C and remove DMF under reduced pressure (rotary evaporation).

  • Purification: Dissolve the resulting residue in ethyl acetate, wash with brine to remove residual urea, dry over anhydrous MgSO4​ , and concentrate. Recrystallize from an ethyl acetate/hexane mixture to yield pure 5-methyl-2-oxazolidinone.

Application II: Chiral Synthesis of Adenosine A1 Receptor Agonists

The enantiopure form, (R)-(-)-1-amino-2-propanol, is critical in synthesizing chiral drugs, including anti-AIDS nucleoside analogues (like Tenofovir intermediates) and Adenosine A1 receptor agonists[3][5][8].

Causality of the Reaction: In the synthesis of Adenosine A1 agonists, the target receptor requires specific spatial geometry for binding. Using the (R)-enantiomer of the hydrobromide salt ensures that the stereocenter is preserved during the SN​Ar (Nucleophilic Aromatic Substitution) reaction. The hydrobromide salt prevents premature degradation of the chiral amine during storage. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) neutralizes the HBr and acts as an acid scavenger for the HF or HCl generated during the SN​Ar displacement, driving the reaction to completion without racemizing the chiral center.

Adenosine_Agonist_Synthesis A (R)-1-Amino-2-propanol HBr (Chiral Pool Reagent) C S_NAr Displacement (DIPEA, Reflux) A->C in situ Free-basing B Halogenated Purine Derivative B->C D Chiral N-Alkyl Nucleoside (Adenosine A1 Agonist) C->D Retention of (R)-Stereocenter

Fig 2: S_NAr amination pathway for chiral Adenosine A1 receptor agonists.

Protocol 2: SN​Ar Amination for Purine Derivatives

Self-Validating System: TLC monitoring ensures the disappearance of the UV-active halogenated purine, while pH checks ensure the reaction remains basic enough to prevent amine protonation.

Reagents:

  • (R)-1-Amino-2-propanol hydrobromide (1.2 eq)

  • 6-Chloro-purine derivative (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Isopropanol (IPA) or n-Butanol

Step-by-Step Methodology:

  • Preparation: In a 100 mL pressure tube, dissolve the 6-chloro-purine derivative in 20 mL of isopropanol.

  • Activation: Add (R)-1-amino-2-propanol hydrobromide followed by DIPEA. The excess DIPEA serves to neutralize the HBr salt and the HCl byproduct formed during the substitution. Check the pH of the solution (should be >9).

  • Heating: Seal the tube and heat to 90–100 °C for 12 hours.

  • Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The starting material should completely disappear, replaced by a lower-Rf, UV-active product spot.

  • Quenching & Extraction: Cool to room temperature. Dilute with 50 mL of Dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ (2 x 25 mL) to remove DIPEA hydrochloride salts.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to isolate the enantiopure N-alkylated nucleoside analogue.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes when utilizing 1-amino-2-propanol hydrobromide across various pharmaceutical synthetic routes.

Target ScaffoldReagents / ElectrophileCatalyst / BaseTemp (°C)Typical Yield (%)Key Pharmaceutical Application
5-Methyl-2-oxazolidinone Urea K2​CO3​ (for free-basing)150–16075–85%Antimicrobial agents (Linezolid analogs)[6][7]
Chiral N-Alkyl Purines 6-Chloro-purineDIPEA90–10080–90%Adenosine A1 Receptor Agonists[5]
Bio-based Polyurethanes Epoxidized Soybean OilNone (Ring-opening)120>90%Drug delivery systems / Excipients[4][7]
Tenofovir Intermediates Chiral Propylene OxideTrifluoroacetamide60–8090–95%Anti-AIDS Nucleoside Drugs[8]

References

  • Isopropanolamine: A Full Overview of Its Science and Uses PatSnap Eureka URL: [Link]

  • 1-Amino-2-propanol | C3H9NO | CID 4 PubChem, National Institutes of Health (NIH) URL: [Link]

  • Cas 78-96-6, Amino-2-propanol Properties and Uses LookChem URL: [Link]

  • CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol Google Patents URL
  • US3133932A - Production of 2-oxazolidinones Google Patents URL

Sources

Method

Application Note: Stereocontrolled Synthesis of Chiral Bis(oxazoline) Ligands from 1-Amino-2-propanol Hydrobromide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: A self-validating, step-by-step protocol for the synthesis of a chiral 2,2′-methylenebis(5-methyl-4,5-dihydrooxazole) [BOX]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: A self-validating, step-by-step protocol for the synthesis of a chiral 2,2′-methylenebis(5-methyl-4,5-dihydrooxazole) [BOX] ligand using (R)-1-amino-2-propanol hydrobromide as the chiral pool precursor.

Introduction & Mechanistic Rationale

Chiral bis(oxazoline) (BOX) ligands are privileged scaffolds in asymmetric catalysis, widely employed in enantioselective transformations such as cyclopropanations, Diels-Alder reactions, and aldol additions. While amino acids are traditional precursors, chiral 1-amino-2-propanol derivatives offer unique steric environments—specifically, 5-methyl substitution on the resulting oxazoline ring—that are highly effective for specific metal-catalyzed enantioselective processes [3].

The Advantage of the Hydrobromide Salt

Utilizing the hydrobromide salt of 1-amino-2-propanol—rather than the free amino alcohol—provides significant operational advantages. The salt is highly crystalline, non-hygroscopic, and resistant to premature oxidation. This ensures that the high enantiomeric purity (ee >99%) of the starting material is maintained during long-term storage, a critical factor for downstream asymmetric catalysis.

Causality of Stereochemical Inversion

The synthesis of the BOX ligand proceeds via a two-stage process: N-acylation followed by dehydrative cyclization. The critical step is the ring closure. By employing a catalytic strong acid like Trifluoromethanesulfonic acid (TfOH), the secondary hydroxyl group is activated as a superior leaving group. The adjacent amide carbonyl oxygen then undergoes an intramolecular SN2 attack [1].

Crucial Stereochemical Consequence: Because the chiral center is located at the C-O bond (C2 of the propanol backbone), this SN2 attack results in a complete inversion of stereochemistry. Consequently, starting with the (R)-1-amino-2-propanol precursor yields the (S)-5-methyl-2-oxazoline derivative [2]. Understanding this causality is essential; failing to account for this SN2 inversion will result in the synthesis of a catalyst with the opposite spatial orientation to what was intended.

Experimental Workflows & Pathways

Workflow A 1-Amino-2-propanol HBr (Chiral Pool) B Free-Basing (Et3N, 0°C) A->B C N-Acylation (Malonyl Chloride) B->C D Bis(amido) Alcohol (QC Checkpoint 1) C->D E Dehydrative Cyclization (TfOH, 80°C) D->E F (S,S)-BOX Ligand (QC Checkpoint 2) E->F

Workflow for the synthesis of (S,S)-BOX ligand from (R)-1-amino-2-propanol hydrobromide.

Mechanism R_Isomer (R)-1-Amino-2-propanol [C2: (R) Configuration] Activation Hydroxyl Activation [Formation of -OTf leaving group] R_Isomer->Activation SN2 Intramolecular SN2 Attack [Amide Oxygen attacks C2 from backface] Activation->SN2 S_Isomer (S)-5-Methyl-2-oxazoline ring [C5: (S) Configuration (Inverted)] SN2->S_Isomer

Stereoinvertive SN2 mechanism during the dehydrative cyclization of the amido alcohol.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for Phase 1 & 2

ReagentMW ( g/mol )EquivalentsRole / Causality
(R)-1-Amino-2-propanol HBr156.022.2Chiral precursor. Slight excess ensures complete consumption of the diacid chloride.
Malonyl dichloride140.951.0Backbone linker for the bis(oxazoline) ligand.
Triethylamine (Et₃N)101.195.0Base. Neutralizes the HBr salt and scavenges HCl generated during acylation.
Dichloromethane (DCM)84.930.2 MAprotic solvent for Phase 1.
Trifluoromethanesulfonic acid150.080.1Catalytic dehydrating agent for Phase 2 [1].
Toluene92.140.1 MHigh-boiling solvent for Phase 2 cyclization.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Bis(amido) Alcohol Intermediate

Objective: Liberate the free base in situ and couple it with malonyl dichloride to form the intermediate with retention of stereochemistry at C2.

  • Apparatus Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Reagent Loading: Add (R)-1-amino-2-propanol hydrobromide (2.2 equiv) to the flask. Suspend the salt in anhydrous DCM (yielding a 0.2 M solution relative to the acid chloride).

  • In Situ Free-Basing: Cool the suspension to 0 °C using an ice-water bath. Add Et₃N (5.0 equiv) dropwise over 10 minutes.

    • Expert Insight: The suspension will gradually become a homogeneous solution as the free amino alcohol is liberated from its hydrobromide salt.

  • Acylation: Dissolve malonyl dichloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes to the 0 °C reaction mixture.

    • Expert Insight: Slow addition is critical. Malonyl dichloride is highly reactive; rapid addition leads to localized heating and the formation of unwanted oligomeric byproducts.

  • Reaction Progression: Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL). Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude bis(amido) alcohol.

Phase 2: Dehydrative Cyclization (Stereoinvertive)

Objective: Catalytic dehydration to form the oxazoline rings, resulting in an SN2-driven inversion of stereochemistry.

  • Apparatus Setup: Transfer the crude bis(amido) alcohol to a heavy-walled pressure vial equipped with a magnetic stir bar.

  • Solvent & Catalyst Addition: Dissolve the intermediate in anhydrous toluene (0.1 M). Add TfOH (0.1 equiv) dropwise.

    • Expert Insight: Unlike traditional methods utilizing stoichiometric DAST or Burgess reagent, TfOH acts as a catalytic dehydrating agent. It activates the hydroxyl group while generating water as the only byproduct, making the protocol highly atom-economical [1].

  • Cyclization: Seal the pressure vial securely. Heat the mixture in an oil bath at 80 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (30 mL) to neutralize the TfOH catalyst. Separate the layers, dry the organic phase over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to isolate the pure (S,S)-2,2′-methylenebis(5-methyl-4,5-dihydrooxazole).

Self-Validating Quality Control System

To ensure the integrity of the protocol, specific analytical checkpoints must be met before proceeding to subsequent steps or utilizing the ligand in catalysis.

Table 2: Quality Control Metrics

CheckpointAnalytical MethodExpected ObservationValidation Significance
Post-Phase 1 ¹H NMR (CDCl₃)Disappearance of amine protons; appearance of a broad N-H triplet (~6.8 ppm).Confirms complete N-acylation and formation of the bis(amido) alcohol.
Post-Phase 1 IR SpectroscopyStrong, broad O-H stretch (~3300 cm⁻¹); Amide I band (~1650 cm⁻¹).Confirms the hydroxyl groups remain intact and unreacted.
Post-Phase 2 ¹H NMR (CDCl₃)Downfield shift of the C5 methine proton (~4.6 ppm); disappearance of N-H signals.Confirms successful cyclization into the oxazoline ring.
Post-Phase 2 IR SpectroscopyComplete disappearance of O-H and N-H stretches; strong C=N stretch (~1660 cm⁻¹).Validates complete dehydrative cyclization.
Final Product PolarimetryOptical rotation matches the literature value for the (S,S)-isomer (positive rotation).Validates that stereoinversion occurred cleanly via SN2 without racemization [2].

References

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid Molecules (NIH / PMC)
  • Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines Organic Letters (ACS Public
  • Mechanochemical engineering of chiroptical properties in indium-based chiral metal halides by grinding Nature Communic
Application

Application Note: Preparation and Validation of 1-Amino-2-propanol Hydrobromide Buffer Solutions

Executive Summary & Mechanistic Rationale 1-Amino-2-propanol (monoisopropanolamine, MIPA) is a highly versatile primary amino alcohol widely utilized in industrial chemistry, CO₂ capture modeling, and as a biological buf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-Amino-2-propanol (monoisopropanolamine, MIPA) is a highly versatile primary amino alcohol widely utilized in industrial chemistry, CO₂ capture modeling, and as a biological buffer (1)[1]. While the free base form of MIPA is a viscous, hygroscopic liquid prone to atmospheric CO₂ absorption, the hydrobromide salt—1-amino-2-propanol hydrobromide (MIPA-HBr) —provides a stable, easily weighable solid alternative (2)[2].

With an experimental pKa of 9.47 at 25 °C (3)[3], MIPA-HBr operates as an exceptional alkaline buffer in the pH 8.5–10.5 range. This application note details the causality-driven protocol for preparing MIPA-HBr buffers, emphasizing its unique physicochemical advantages for chloride-sensitive enzymatic assays and structural biology applications.

Physicochemical Properties

The following table summarizes the critical quantitative data required for accurate buffer formulation.

Table 1: Physicochemical Properties of MIPA-HBr

PropertyValue / Description
Chemical Name 1-Amino-2-propanol hydrobromide
CAS Number 1529760-40-4
Molecular Formula C₃H₉NO · HBr
Molecular Weight 156.02 g/mol (MIPA: 75.11 g/mol + HBr: 80.91 g/mol )
pKa (Conjugate Acid) 9.47 at 25 °C
Optimal Buffering Range pH 8.5 – 10.5
Physical State Solid (crystalline powder)

Experimental Design & Causality: Why MIPA-HBr?

The selection of MIPA-HBr over traditional alkaline buffers (such as Tris or ethanolamine) is driven by three distinct structural and chemical causalities:

  • Constant Ionic Strength During Titration: When MIPA-HBr is dissolved, it fully dissociates into MIPA-H⁺ and Br⁻. Adjusting the pH requires the addition of a strong base (NaOH). For every mole of MIPA-H⁺ deprotonated, exactly one mole of Na⁺ is introduced. Because both the buffer cation (MIPA-H⁺) and the titrant cation (Na⁺) are monovalent, the total ionic strength ( I ) remains strictly constant ( I=0.1 M for a 0.1 M buffer) regardless of the final pH. This eliminates a major variable in enzyme kinetic studies.

  • Chloride-Free Environments: Many haloperoxidases, lipases, and specific crystallographic phasing techniques (SAD/MAD) are inhibited or complicated by chloride ions. The bromide counterion provides a benign, heavy-atom alternative.

  • Steric Hindrance: Unlike ethanolamine, MIPA possesses a methyl group at the alpha-carbon relative to the hydroxyl group (a secondary alcohol) (4)[4]. This steric bulk reduces its nucleophilicity, minimizing unwanted side reactions (e.g., Schiff base formation) with aldehyde-containing substrates or cross-linkers.

Logic MIPA 1-Amino-2-propanol Hydrobromide (MIPA-HBr) Prop1 pKa = 9.47 at 25 °C MIPA->Prop1 Prop2 Bromide (Br⁻) Counterion MIPA->Prop2 Prop3 Sterically Hindered Secondary Alcohol MIPA->Prop3 App1 Alkaline Buffering (pH 8.5 - 10.5) Prop1->App1 App2 Chloride-Free Assays & Crystallography Prop2->App2 App3 Reduced Nucleophilic Interference Prop3->App3

Logical relationships driving the selection of MIPA-HBr in biochemical applications.

Step-by-Step Protocol: 0.1 M MIPA-HBr Buffer (pH 8.5 – 10.5)

Workflow Overview

Workflow Step1 1. Weigh MIPA-HBr (15.60 g for 0.1 M) Step2 2. Dissolve in 800 mL Ultrapure Water Step1->Step2 Step3 3. Measure Initial pH (Expected ~5.2) Step2->Step3 Step4 4. Titrate with 1 M NaOH to Target pH (8.5-10.5) Step3->Step4 Step5 5. Adjust Volume to 1 L with Ultrapure Water Step4->Step5 Step6 6. Self-Validation (Conductivity & pH Check) Step5->Step6

Workflow for the preparation and validation of MIPA-HBr buffer solutions.

Materials & Equipment
  • 1-Amino-2-propanol hydrobromide (Purity ≥ 99%)

  • 1 M Sodium Hydroxide (NaOH) standard solution

  • Ultrapure water (18.2 MΩ·cm)

  • Calibrated pH meter with temperature compensation

  • Magnetic stirrer and stir bars

  • 1 L Class A volumetric flask

Methodology (For 1 L of 0.1 M Buffer)
  • Mass Acquisition: Accurately weigh 15.60 g of MIPA-HBr.

  • Initial Dissolution: Transfer the powder to a glass beaker and add 800 mL of ultrapure water. Stir until completely dissolved.

  • Baseline Verification: Measure the initial pH. Because MIPA-HBr is the salt of a weak base and a strong acid, the unadjusted solution will be naturally acidic (expected pH ~5.2). Causality Note: If the pH is alkaline, the free base MIPA was mistakenly used instead of the hydrobromide salt.

  • Titration: Slowly add 1 M NaOH dropwise while continuously stirring. Monitor the pH until the desired target is reached (see Table 2 for expected volumes).

  • Volume Adjustment: Transfer the solution quantitatively to a 1 L volumetric flask. Rinse the beaker twice with small volumes of ultrapure water, adding the rinses to the flask. Bring the final volume to exactly 1 L.

  • Homogenization: Invert the flask 10 times to ensure complete mixing.

Table 2: Titration Matrix for 1 L of 0.1 M MIPA-HBr (pKa = 9.47)

Target pHMIPA-HBr Mass (g)Approx. 1 M NaOH Required (mL)Final Ionic Strength (M)
8.5 15.609.70.10
9.0 15.6025.30.10
9.5 15.6051.70.10
10.0 15.6077.20.10
10.5 15.6091.50.10

Note: NaOH volumes are calculated via the Henderson-Hasselbalch equation. Actual volumes may vary slightly due to ambient temperature and atmospheric CO₂ dissolution.

Self-Validation and Quality Control System

To ensure utmost trustworthiness and scientific integrity, every prepared buffer must undergo a self-validating quality control check before use in downstream applications:

  • Conductivity Check (The Isosbestic Ion Principle): Because the ionic strength is locked at 0.1 M across the entire buffering range, the conductivity of the final solution should remain highly consistent (approx. 10–12 mS/cm at 25 °C) regardless of whether the buffer was titrated to pH 8.5 or 10.5. A deviation of >15% in expected conductivity indicates an error in weighing or titrant concentration.

  • Dilution Drift Test: Dilute a 10 mL aliquot of the final buffer 1:10 with ultrapure water. The pH should not shift by more than ±0.05 units. A larger shift indicates inadequate buffering capacity or contamination.

  • Temperature Compensation: Record the pH at the exact temperature the downstream assay will be performed. Amine buffers typically exhibit a temperature coefficient ( ΔpKa/ΔT ) of approximately -0.02 to -0.03 pH units per °C.

References

  • Title: Jcm-TC-046 - CAS 1529760-40-4 (1-amino-2-propanol hydrobromide)
  • Title: Propanolamines - Acidity, Basicity, and pKa Values Source: Grokipedia URL
  • Title: Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations Source: Industrial & Engineering Chemistry Research - ACS Publications URL
  • Title: 1-Amino-2-propanol as a Buffer Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to the Storage and Stability of 2-Propanol, 1-Amino-, Hydrobromide

Welcome to the technical support resource for 2-propanol, 1-amino-, hydrobromide (CAS: 78-96-6 as free base). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-propanol, 1-amino-, hydrobromide (CAS: 78-96-6 as free base). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. As the hydrobromide salt of 1-amino-2-propanol (also known as isopropanolamine), this compound's stability is governed by the inherent properties of both its amino alcohol structure and its salt form. Improper storage can lead to degradation, compromising experimental outcomes and product quality.

This document provides in-depth, evidence-based answers to common questions, troubleshooting workflows for stability issues, and validated protocols for assessing material integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2-propanol, 1-amino-, hydrobromide?

To prevent degradation, the compound must be shielded from four primary environmental factors: oxygen, moisture, light, and heat.

  • Temperature: For long-term storage, refrigeration at 2-8°C is strongly recommended.[1] While the material may be stable for shorter periods at controlled room temperature, elevated temperatures significantly accelerate degradation pathways.[2][3]

  • Atmosphere: The amino group is susceptible to oxidation.[4] Therefore, the most critical storage requirement is an inert atmosphere. Always store the compound under a blanket of dry argon or nitrogen gas.[1] This displaces atmospheric oxygen, a key reactant in oxidative degradation.

  • Container: Use an opaque or amber glass container with a tight-fitting, secure seal.[5][6] This serves a dual purpose: protecting the material from light exposure and preventing moisture ingress.[1]

  • Moisture (Humidity): The compound is hygroscopic, meaning it readily absorbs moisture from the air. Store in a desiccator or a controlled low-humidity environment. Absorbed water can initiate and accelerate degradation reactions.[7] Before opening a refrigerated container, always allow it to equilibrate to room temperature to prevent condensation from forming on the product.[1]

Q2: My previously white, crystalline material has developed a yellow or brown tint. What caused this, and can I still use it?

This discoloration is a classic indicator of oxidative degradation.[4] The amine functional group has likely been oxidized by atmospheric oxygen, a process often accelerated by incidental light exposure.[4][8] The colored impurities are byproducts of this degradation.

Usability depends entirely on the purity requirements of your application. The discolored material is no longer of its original purity. It is imperative to re-analyze the batch to quantify the remaining active compound and identify potential impurities before use. Using degraded material can lead to failed reactions, unexpected side products, and unreliable results.

Q3: What are the primary chemical pathways that cause degradation?

Understanding the mechanisms of degradation is key to preventing them. The main pathways are:

  • Oxidation: This is the most common degradation route for amino alcohols.[4][9] Atmospheric oxygen, potentially catalyzed by trace metal impurities or light, can oxidize the amine to form a variety of byproducts, including 2-amino-2-methylpropanal, imines, and amides.[10]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo intramolecular cyclization to form byproducts like 4,4-dimethyl-1,3-oxazolidin-2-one.[11][12]

  • Moisture-Induced Degradation: As a hydrobromide salt, the compound is hygroscopic. The presence of water can create a solution phase on the surface of the solid, which can accelerate oxidative and other degradative processes.

Q4: Is it acceptable to store this compound in a plastic container?

It is generally not recommended unless the container is specifically validated for this chemical class. While high-density polyethylene (HDPE) may be suitable for short-term storage, glass is the preferred material due to its inertness and superior barrier properties against moisture and gases.[5] If plastic must be used, ensure it is corrosion-resistant and has a very low moisture vapor transmission rate.

Troubleshooting Guide: Stability Issues

If you suspect your material has degraded, follow this logical troubleshooting workflow.

Problem 1: Visual Changes in the Material
  • Symptoms: Discoloration (yellowing/browning), clumping, caking, or development of an unusual odor.

  • Primary Cause: Oxidative degradation and/or moisture absorption.

  • Recommended Actions:

    • Quarantine: Immediately quarantine the suspect container to prevent its use in any experiments.

    • Document: Note the visual changes and review the storage history of the container. Was the seal compromised? Was it exposed to light or high temperatures?

    • Analyze: Perform analytical testing as described in the "Experimental Protocols" section below to determine purity, water content, and the presence of degradation products.

    • Rectify: Based on the analysis, either discard the material according to institutional safety guidelines or, if the purity is acceptable for a non-critical application, use it immediately and store any remainder under strictly inert and dry conditions.

Problem 2: Inconsistent Experimental Results or Reduced Reaction Yield
  • Symptoms: Lower-than-expected yield, formation of unexpected byproducts, or complete reaction failure when using a previously reliable protocol.

  • Primary Cause: The concentration of the active starting material has decreased due to degradation. Impurities may also be interfering with the reaction.

  • Recommended Actions:

    • Verify Other Reagents: First, rule out issues with other solvents or reagents in your experiment.

    • Analyze the Starting Material: Perform a quantitative purity analysis (e.g., HPLC or titration) on the batch of 2-propanol, 1-amino-, hydrobromide used.

    • Compare to a Standard: Compare the analytical results to the original Certificate of Analysis (CoA) or to a fresh, unopened lot of the material.

    • Take Action: If degradation is confirmed, dispose of the compromised batch and acquire new material. Implement the recommended storage conditions immediately for the new batch to prevent recurrence.

Visualizing Degradation & Troubleshooting

The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting.

cluster_0 Degradation Factors cluster_1 Compound cluster_2 Degradation Products O2 Atmospheric Oxygen Compound 2-Propanol, 1-amino-, Hydrobromide O2->Compound Oxidation H2O Moisture/Humidity H2O->Compound Moisture Absorption Heat Elevated Temperature Heat->Compound Thermal Degradation Light UV/Sunlight Light->Compound Catalyzes Oxidation Oxidation Oxidized Impurities (e.g., Aldehydes, Imines) Compound->Oxidation Clumping Physical Clumping (Hygroscopic Effect) Compound->Clumping Thermal Thermal Byproducts (e.g., Oxazolidinone) Compound->Thermal

Caption: Key factors leading to the degradation of 2-propanol, 1-amino-, hydrobromide.

start Problem Observed (e.g., Discoloration, Low Yield) quarantine Quarantine the Material start->quarantine review Review Storage Conditions (Seal, Temp, Light, Inert Gas) quarantine->review analyze Perform Analysis: 1. HPLC for Purity 2. Karl Fischer for H2O review->analyze decision Is Purity Acceptable? analyze->decision discard Discard Material per Safety Protocols decision->discard No use Use with Caution for Non-Critical Applications. Correct Storage Immediately. decision->use Yes procure Procure New Material & Implement Proper Storage discard->procure

Caption: A logical workflow for troubleshooting suspected material degradation.

Recommended Analytical Protocols

Protocol 1: Purity Assessment and Impurity Profiling by HPLC

This method allows for the quantification of the parent compound and the detection of degradation products.

  • Objective: To determine the purity of 2-propanol, 1-amino-, hydrobromide and identify potential degradation byproducts.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

  • Methodology:

    • Column: A reversed-phase C18 column (e.g., 5 µm, 150 mm × 4.6 mm) is typically effective.[13]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 20 mM ammonium acetate).[13] The exact ratio should be optimized for best separation.

    • Detection: As the compound lacks a strong native chromophore, detection can be challenging. The following options are recommended:

      • Derivatization: Pre- or post-column derivatization with an agent like fluorescamine allows for highly sensitive fluorescence detection (e.g., Ex 390 nm, Em 483 nm).[13]

      • Alternative Detectors: If available, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector can be used without derivatization.[14]

    • Sample Preparation:

      • Prepare a stock solution of a reference standard of known purity at a concentration of ~1 mg/mL in the mobile phase.

      • Prepare the sample to be tested at the same concentration.

      • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Analysis:

      • Inject the reference standard and the sample.

      • Calculate the purity of the sample by comparing the peak area of the main analyte to that of the reference standard.

      • Examine the chromatogram for any new peaks, which are indicative of impurities or degradation products.

Protocol 2: Quantification of Water Content by Karl Fischer Titration
  • Objective: To accurately measure the water content in the material, which is crucial for assessing hygroscopic absorption.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Methodology:

    • Follow the instrument manufacturer's standard operating procedure.

    • Accurately weigh a representative sample of the material and introduce it into the titration vessel.

    • The instrument will automatically titrate the sample and calculate the water content, typically expressed as a weight percentage (w/w%).

    • Compare the result to the specification on the CoA. An elevated water content is a clear sign of improper storage and moisture ingress.

Storage Condition Summary

ParameterRecommended ConditionPoor/Unacceptable ConditionRationale
Temperature 2-8°C (Long-term) or Controlled Room Temp (Short-term)Above 30°C; Uncontrolled warehouse; Direct sunlightPrevents thermal degradation and slows oxidative reactions.[11][12][15]
Atmosphere Inert Gas (Argon, Nitrogen)Ambient AirPrevents oxidative degradation of the amine group.[2][4]
Container Tightly Sealed, Opaque/Amber GlassOpen or loosely sealed containers; Clear plastic bagsProtects from light and prevents moisture/oxygen ingress.[1][5][6]
Light Stored in the Dark (e.g., in a cabinet or box)Direct sunlight; Exposure to lab bench lightingLight, especially UV, provides the energy to initiate and catalyze oxidation.[1][4]
Humidity Dry, Low-Humidity Environment (e.g., Desiccator)High-humidity or ambient lab environmentPrevents water absorption which can accelerate degradation.[7]

By adhering to these guidelines, you can ensure the long-term stability and reliability of your 2-propanol, 1-amino-, hydrobromide, leading to more consistent and successful research outcomes.

References

  • Dow Chemical Co. Heat Stable Salt Management. (n.d.).
  • Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1882–1889. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • CK-12 Foundation. (2026). Chemical Properties of Amines. Retrieved from [Link]

  • Univerzita Karlova. (n.d.). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2018). AMINO ALCOHOL EA Safety Data Sheet. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Heat Stable Amine Salts. Retrieved from [Link]

  • PatSnap. (2024). Isopropanolamine: A Full Overview of Its Science and Uses. Eureka by PatSnap. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOPROPANOLAMINE (IPA). Retrieved from [Link]

  • Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Retrieved from [Link]

  • SEASTAR CHEMICALS. (n.d.). Safety Data Sheet (SDS) - HYDROBROMIC ACID. Retrieved from [Link]

  • ACS Publications. (2005). Persistence and Biodegradation of Monoethanolamine and 2-Propanolamine at an Abandoned Industrial Site. Environmental Science & Technology. Retrieved from [Link]

  • HASA, Inc. (n.d.). HASA SODIUM BROMIDE Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2017). What is the best method to determine 3-aminopropanol in a cream formulation? Retrieved from [Link]

  • Inxight Drugs. (n.d.). ISOPROPANOLAMMONIUM CHLORIDE. Retrieved from [Link]

  • Indian Chemical Council. (2019). Bromine Safety Handbook. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). Safety Assessment of Diisopropanolamine, Triisopropanolamine, Isopropanolamine, and Mixed lsopropanolamines as Used in Cosmetics. Retrieved from [Link]

  • PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]

  • Dow Inc. (n.d.). Isopropanolamine, Mixture. Retrieved from [Link]

  • Anzen-Saito. (2009). Chemical substance: 1-Amino-2-propanol. Retrieved from [Link]

  • ACS Publications. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PMC. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Retrieved from [Link]

  • ACS Publications. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Organic Letters. Retrieved from [Link]

  • American Chemical Society. (2021). First-Principles Assessment of Anomalous Thermal Degradation of Aqueous 2‑Amino-2-methyl-1-propanol for CO2 Capture. Retrieved from [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical methods. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Substance Name: 1-Amino-2-propanol CAS No.: 78-96-6. Retrieved from [Link]

  • ResearchGate. (2026). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved from [Link]

  • ResearchGate. (2026). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. Retrieved from [Link]

  • PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

Sources

Optimization

improving reaction yield with 2-propanol, 1-amino-, hydrobromide precursors

Welcome to the Technical Support Center for Amino Alcohol Precursors . As a Senior Application Scientist, I have designed this portal to address the most critical bottleneck in utilizing 1-amino-2-propanol hydrobromide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amino Alcohol Precursors .

As a Senior Application Scientist, I have designed this portal to address the most critical bottleneck in utilizing 1-amino-2-propanol hydrobromide (and related bifunctional amino alcohol salts): reaction yield optimization .

While 1-amino-2-propanol is a versatile building block for synthesizing ceramides, oxazolines, and active pharmaceutical ingredients (APIs), its hydrobromide (HBr) salt form introduces unique physicochemical challenges. The HBr salt ensures oxidative stability and extends shelf life, but it also fundamentally alters the solubility, pH dynamics, and chemoselectivity of the precursor [3].

Below, you will find our comprehensive troubleshooting guide, data tables, and self-validating protocols designed to resolve yield-limiting issues.

Diagnostic FAQs & Troubleshooting Guide

Q1: My amide coupling yields are consistently below 30% when using 1-amino-2-propanol hydrobromide, despite using standard HATU/EDC protocols. Why? The Causality: The primary failure point is incomplete neutralization of the hydrobromide salt. The HBr salt locks the amine's lone pair of electrons ( NH3+​Br− ), rendering it non-nucleophilic. If you use a standard 1.2 equivalents of a tertiary amine base (like DIPEA or TEA), 1.0 equivalent is immediately consumed just to neutralize the HBr. This leaves an insufficient amount of base to activate the coupling reagent or maintain the alkaline microenvironment required for the reaction. The Solution: You must treat the HBr salt as a stoichiometric acid. Increase your base loading to a minimum of 2.5 to 3.0 equivalents .

Q2: I am observing a mixture of N-alkylated/acylated and O-alkylated/acylated products. How do I control chemoselectivity? The Causality: 1-amino-2-propanol is a bifunctional nucleophile containing both a primary amine and a secondary alcohol. Under basic conditions, both can react. However, the primary amine is kinetically more reactive (a stronger nucleophile) than the secondary alcohol[1]. If the reaction temperature is too high, or if an overly strong base (like NaH) is used, thermodynamic control takes over, leading to O-acylation or bis-alkylation. The Solution: Exploit kinetic control. Run the reaction at 0°C to 20°C using a mild organic base (e.g., K2​CO3​ or DIPEA) in a polar aprotic solvent. This selectively drives N-functionalization while leaving the hydroxyl group intact [1].

Q3: The reaction stalls halfway, and my reagents seem to degrade. Could the precursor be the issue? The Causality: Hydrobromide salts of amino alcohols are highly hygroscopic. Ambient moisture absorbed by the 1-amino-2-propanol HBr powder will rapidly hydrolyze moisture-sensitive electrophiles (like acyl chlorides or sulfonyl chlorides) into unreactive carboxylic or sulfonic acids. The Solution: Desiccate the precursor under high vacuum over P2​O5​ for 12 hours prior to use, or perform an azeotropic distillation with dry toluene immediately before adding your electrophile.

Mechanistic & Workflow Visualizations

To visualize the chemoselectivity dynamics and troubleshooting logic, refer to the diagrams below.

G Start 1-Amino-2-propanol HBr (Non-Nucleophilic) FreeBase Free Base (Bifunctional) Active Nucleophile Start->FreeBase + Mild Base (≥2.5 eq) - HBr NAcyl N-Functionalization (Kinetic) Target Product FreeBase->NAcyl + Electrophile Low Temp (0-20°C) OAcyl O-Functionalization (Thermodynamic) Side Product FreeBase->OAcyl + Strong Base / Excess High Temp (>60°C)

Mechanistic pathway for chemoselective functionalization of 1-amino-2-propanol.

Workflow Issue Low Yield Detected Solubility Is the HBr salt fully dissolved? Issue->Solubility SolNo Switch to DMF/DMSO or use phase-transfer Solubility->SolNo No SolYes Check Base Equivalents Solubility->SolYes Yes Success Optimized Yield SolNo->Success BaseNo Increase DIPEA/TEA to >2.5 eq SolYes->BaseNo < 2 eq base BaseYes Check Moisture Level SolYes->BaseYes > 2 eq base BaseNo->Success MoistureNo Dry reagents & use inert atmosphere BaseYes->MoistureNo Wet BaseYes->Success Dry MoistureNo->Success

Troubleshooting workflow for optimizing yields with hydrobromide precursors.

Quantitative Data: Parameter Optimization

The following tables summarize the empirical data for optimizing reactions with 1-amino-2-propanol HBr.

Table 1: Base Selection & Chemoselectivity Outcomes

Base Choice Equivalents Temperature Primary Outcome Yield (Typical)
DIPEA / TEA 1.0 - 1.2 eq 20°C Incomplete reaction (HBr neutralization only) < 15%
DIPEA / TEA 2.5 - 3.0 eq 0°C to 20°C Highly selective N-acylation/alkylation 85 - 95%

| K2​CO3​ (Aq) | 3.0 eq | 0°C | Schotten-Baumann N-acylation | 75 - 85% | | NaH | 2.5 eq | 60°C | O-alkylation / Bis-alkylation (Loss of selectivity) | Mixed |

Table 2: Solvent Compatibility & Solubility Profiles

Solvent HBr Salt Solubility Free Base Solubility Recommended Use Case
Dichloromethane (DCM) Poor Excellent Avoid unless using a biphasic system or pre-forming the free base.
Tetrahydrofuran (THF) Moderate Excellent Good for Grignard/reductive aminations if heated slightly.

| N,N-Dimethylformamide (DMF) | Excellent | Excellent | Ideal for amide couplings and SN​2 alkylations. | | Water / EtOAc (Biphasic) | Excellent (Aq) | Excellent (Org) | Excellent for Schotten-Baumann type acylations. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Chemoselective N-Acylation of 1-Amino-2-propanol HBr

This protocol is optimized for the synthesis of ceramides or simple amides using acid chlorides, exploiting kinetic control for N-selectivity [1].

Step 1: Pre-drying & Solubilization

  • Weigh 1-amino-2-propanol hydrobromide (1.0 mmol) into a flame-dried round-bottom flask.

  • Add anhydrous DMF (5 mL) under an argon atmosphere. Stir until completely dissolved.

  • Validation Check: The solution must be completely clear. If cloudy, moisture is present, or the salt has aggregated. Sonicate for 2 minutes.

Step 2: Free-Basing (Critical Step)

  • Cool the solution to 0°C using an ice-water bath.

  • Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq).

  • Stir for 15 minutes at 0°C.

  • Causality Note: This 15-minute window allows the HBr to be fully neutralized, generating the active nucleophilic free base in situ without causing exothermic degradation.

Step 3: Electrophile Addition

  • Slowly add the acyl chloride (1.1 mmol) dropwise over 10 minutes to maintain the temperature at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20°C) for 2 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting material. Use a Ninhydrin stain. The primary amine starting material will stain bright purple/blue. The N-acylated product will not stain with Ninhydrin (or will be very faint), confirming the consumption of the free amine.

Step 4: Workup

  • Quench with saturated aqueous NaHCO3​ (10 mL) and extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Oxidative Cyclization to 2-Oxazolines

This protocol details the conversion of the amino alcohol into a chiral auxiliary/oxazoline ring, utilizing a metal-free catalytic system [2].

Step 1: Reagent Assembly

  • In a 10 mL reaction vial, combine 1-amino-2-propanol hydrobromide (1.2 mmol) and K2​CO3​ (1.2 mmol) in CH2​Cl2​ (3 mL). Stir for 20 minutes to liberate the free base.

  • Add the target aldehyde (1.0 mmol) and Potassium Iodide (KI) (0.1 mmol, 10 mol%).

Step 2: Oxidative Cyclization

  • Add 70% aqueous tert-Butyl hydroperoxide (TBHP) (3.0 mmol) dropwise.

  • Stir at room temperature for 10-12 hours.

  • Causality Note: Iodine acts as a mild Lewis acid, facilitating the intramolecular cyclization of the intermediate imine into an oxazolidine, which is subsequently oxidized to the 2-oxazoline[2].

  • Validation Check (GC/MS or LC/MS): Monitor the disappearance of the imine intermediate mass and the appearance of the [M-2] mass corresponding to the fully desaturated oxazoline ring.

References

  • Taylor & Francis : An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. URL:[Link]

  • RSC Advances : Synthesis of 2-aryl-2-oxazolines from β-amino alcohols and aldehydes. URL:[Link]

  • PubChem (NIH) : 1-Amino-2-propanol | C3H9NO | CID 4 - Physical and Chemical Properties. URL: [Link]

Troubleshooting

Technical Support Center: 1-Amino-2-Propanol Hydrobromide Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemical engineers, and drug development professionals in troubleshooting the synthesis of 1-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemical engineers, and drug development professionals in troubleshooting the synthesis of 1-amino-2-propanol hydrobromide .

1-Amino-2-propanol (also known as monoisopropanolamine or MIPA) is a critical amino alcohol featuring a chiral center, widely utilized as a building block in pharmaceutical synthesis[1]. The synthesis of its hydrobromide salt typically involves the aminolysis of propylene oxide with ammonia, followed by neutralization with hydrobromic acid (HBr)[2]. While seemingly straightforward, this pathway is prone to specific mechanistic pitfalls—namely regioselectivity failures, over-alkylation, and hygroscopic salt formation—which can severely compromise the purity of the final active pharmaceutical ingredient (API).

Part 1: Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the causality of impurity formation. The reaction of propylene oxide with ammonia is a nucleophilic ring-opening process. The primary amine generated (MIPA) is inherently more nucleophilic than the starting ammonia, creating a competing parallel reaction that leads to over-alkylation[3][4].

SynthesisPathway PO Propylene Oxide + NH3 MIPA 1-Amino-2-propanol (Major Product) PO->MIPA Attack at less hindered C Regio 2-Amino-1-propanol (Regioisomer Impurity) PO->Regio Attack at substituted C DIPA Diisopropanolamine (Over-alkylation) MIPA->DIPA + Propylene Oxide Salt 1-Amino-2-propanol Hydrobromide (Final Target) MIPA->Salt Salt Formation TIPA Triisopropanolamine (Over-alkylation) DIPA->TIPA + Propylene Oxide HBr Hydrobromic Acid (HBr) HBr->Salt

Reaction pathway of 1-amino-2-propanol hydrobromide synthesis and common impurity branches.

Part 2: Troubleshooting Guides & FAQs

Q1: My 1-amino-2-propanol intermediate is contaminated with >10% of 2-amino-1-propanol. Why does this happen, and how can I clear it?

The Causality: This is a regioselectivity issue. During the epoxide ring opening, ammonia typically attacks the less sterically hindered terminal carbon, yielding the desired 1-amino-2-propanol[2]. However, elevated reaction temperatures or poor catalyst selection can drive nucleophilic attack at the substituted carbon, yielding the regioisomer 2-amino-1-propanol[5][6]. Because these are structural isomers with identical molecular weights and nearly identical polarities, downstream chromatographic clearance is notoriously poor[5].

The Solution: Prevention is the only viable strategy.

  • Temperature Control: Maintain mild conditions (20°C–50°C) during the initial aqueous ammonia addition[2][3].

  • Catalytic Kinetic Resolution: If synthesizing the enantiopure (R)- or (S)-hydrobromide salt, abandon the direct aqueous ammonia route. Instead, utilize a kinetic resolution of terminal epoxides using a (salen)CrN3 catalyst and TMSN3. This method forces highly regioselective (>99%) ring opening, yielding the azido silyl ether, which is subsequently reduced to the pure amino alcohol[7].

Q2: Gas Chromatography (GC) reveals significant peaks for Diisopropanolamine (DIPA) and Triisopropanolamine (TIPA). How do I suppress over-alkylation?

The Causality: Once 1-amino-2-propanol is formed, its primary amine group is a stronger nucleophile than the unreacted ammonia in the system[4]. If the local concentration of propylene oxide is too high, MIPA will rapidly react with additional epoxide molecules to form secondary (DIPA) and tertiary (TIPA) amines[3].

The Solution: You must manipulate the reaction kinetics by overwhelming the system with ammonia.

  • Molar Ratios: Increase the total charge molar ratio of ammonia to propylene oxide to at least 6:1 to 10:1. In industrial continuous flow systems, ratios up to 40:1 are utilized to suppress DIPA/TIPA formation[4].

  • Segmented Addition: Do not add propylene oxide all at once. Charge the liquid ammonia first, then introduce the propylene oxide slowly or in multiple segmented stages to keep its steady-state concentration near zero[3][4].

Q3: During the final HBr salt formation, my product forms a sticky, hygroscopic syrup instead of a crystalline solid. What is wrong?

The Causality: 1-Amino-2-propanol hydrobromide is highly hygroscopic. The use of aqueous hydrobromic acid (e.g., 48% HBr) introduces significant water into the matrix. Furthermore, if the intermediate was not thoroughly deaminated, excess ammonia reacts with HBr to form ammonium bromide—an inorganic impurity that severely depresses the melting point and prevents crystallization.

The Solution: Implement a strict dehydration and deamination protocol prior to and during salt formation.

  • Vacuum Deamination: Subject the synthesized MIPA to two-stage vacuum distillation to strip all residual ammonia before HBr addition[4].

  • Azeotropic Distillation: After neutralizing with HBr, add toluene or absolute ethanol and perform an azeotropic distillation to pull the residual water out of the system.

  • Anhydrous Recrystallization: Crystallize the resulting crude salt from an anhydrous solvent system (e.g., ethyl acetate/absolute ethanol) to exclude moisture.

Part 3: Quantitative Data Presentation

The table below summarizes the causal relationship between reaction conditions and the resulting impurity profile during the synthesis of the MIPA free base.

NH₃ : Propylene Oxide Molar RatioReaction Temp (°C)MIPA Yield (%)DIPA Impurity (%)TIPA Impurity (%)Regioisomer Impurity (%)
1 : 125~40.0~45.0~12.0< 2.0
3 : 150~65.0~25.0~8.0~ 3.5
6 : 125~88.0~10.0< 1.0< 1.0
10 : 1 (Segmented Addition)20 - 50> 95.0< 3.0< 0.5< 1.0
10 : 1 (Batch Addition)130 - 180~85.0~8.0~2.0> 5.0

Data synthesized from established industrial parameters for alkanolamine production, demonstrating the critical need for high ammonia ratios and segmented epoxide addition[3][4].

Part 4: Self-Validating Experimental Protocol

Protocol: Synthesis and Purification of 1-Amino-2-Propanol Hydrobromide

Phase 1: Regioselective Synthesis of 1-Amino-2-Propanol (MIPA)

  • Preparation: Equip a high-pressure reactor with a mechanical stirrer, cooling jacket, and a specialized clash mixer for high-speed spray addition[4].

  • Ammonia Charging: Charge the reactor with aqueous ammonia (28-60% concentration) such that the molar ratio of NH₃ to the planned propylene oxide charge is 10:1[3].

  • Segmented Epoxide Addition: Maintain the reactor temperature between 20°C and 50°C. Slowly inject propylene oxide in a segmented fashion (e.g., half the volume over 1 hour, followed by the second half over another hour) to prevent local concentration spikes[3].

  • In-Process Control (IPC) 1: Sample the reaction mixture and analyze via GC/MS. Validation Check: The peak area for 2-amino-1-propanol must be <1.0%, and DIPA must be <3.0%[5][6].

  • Deamination: Transfer the mixture to a distillation apparatus. Apply vacuum to strip excess ammonia and water until the water content is <5%[3].

Phase 2: Hydrobromide Salt Formation & Crystallization 6. Neutralization: Dissolve the purified MIPA in absolute ethanol. Place the vessel in an ice bath to maintain the temperature below 10°C. 7. HBr Addition: Slowly add 48% aqueous hydrobromic acid dropwise until the pH of the solution reaches 5.5 - 6.0. Validation Check: Do not over-acidify, as excess HBr will degrade the amino alcohol. 8. Azeotropic Dehydration: Add toluene to the neutralized solution. Attach a Dean-Stark trap and heat to reflux. Continue azeotropic distillation until no further water separates in the trap. 9. Crystallization: Concentrate the remaining solution under reduced pressure to yield a crude syrup. Dissolve the syrup in a minimal amount of hot absolute ethanol, then slowly add anhydrous ethyl acetate until the solution becomes slightly turbid. 10. Isolation: Cool the mixture to 0°C to induce crystallization. Filter the white crystalline solid under a nitrogen atmosphere to prevent moisture absorption, wash with cold anhydrous ethyl acetate, and dry in a vacuum desiccator over P₂O₅.

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 1-Amino-2-propanol Hydrobromide Reactions

Welcome to the Technical Support Center. As Senior Application Scientists, we have engineered this guide specifically for researchers and drug development professionals facing bottlenecks with 1-amino-2-propanol hydrobro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have engineered this guide specifically for researchers and drug development professionals facing bottlenecks with 1-amino-2-propanol hydrobromide (isopropanolamine hydrobromide).

Working with bifunctional amino alcohol salts presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice to focus on the exact causality of solvent-solute interactions, providing field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure your syntheses succeed.

Section 1: The Causality of Solvent Selection (Expertise & Experience)

When utilizing 1-amino-2-propanol hydrobromide, you are manipulating a molecule with a protonated amine ( NH3+​Br− ) and a free secondary alcohol. The hydrobromide salt is highly polar, rendering it virtually insoluble in non-polar or weakly polar organic solvents like dichloromethane (DCM) or toluene.

To activate the nucleophilic amine, a base must be introduced to neutralize the salt. Therefore, your solvent choice does not just dissolve the starting material; it must mediate a complex equilibrium. It must accommodate the starting salt, facilitate neutralization to the free base, and manage the resulting bromide byproduct (e.g., Et3​NH+Br− or NaBr ). Furthermore, the solvent dictates the chemoselectivity between the highly nucleophilic amine and the competing secondary hydroxyl group[1].

Table 1: Solvent Selection Matrix for 1-Amino-2-propanol HBr
Solvent SystemPolarityStarting Salt SolubilityFree Base SolubilityByproduct Salt BehaviorRecommended Application
Methanol / EtOH Polar ProticHighHighSolubleReductive aminations; Free-basing prior to solvent swap.
DCM / THF Non-Polar / WeakVery LowHighPrecipitates ( Et3​NHBr )Amide couplings (requires pre-neutralization).
DMF / DMSO Polar AproticModerateHighSoluble SN​2 alkylations; High-temperature reactions.
Aq. Phosphate Buffer AqueousHighHighSolubleChemoselective N-acylation (suppresses O-acylation).
Section 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 20% conversion when using triethylamine (TEA) in DCM. How do I force it to completion? Root Cause: 1-amino-2-propanol hydrobromide is insoluble in DCM. When TEA is added, neutralization occurs only at the solid-liquid interface. The resulting triethylammonium bromide ( Et3​NH+Br− ) precipitates and coats the unreacted starting material, physically passivating it and halting the reaction. Solution: Perform a solvent swap. Dissolve the hydrobromide salt in a minimal amount of methanol (where it is highly soluble), add a stoichiometric amount of sodium methoxide (NaOMe) to precipitate NaBr. Filter the NaBr, concentrate the filtrate to yield the free base, and redissolve in DCM for your reaction. (See Protocol A).

Q2: I am trying to synthesize an amide using an acyl chloride, but I am observing significant O-acylation (ester formation) alongside N-acylation. How can I improve chemoselectivity? Root Cause: In aprotic solvents (like THF or DCM) with excess base, the secondary alcohol can become partially activated, competing with the amine for the highly reactive acyl chloride. Solution: Switch to a biphasic or purely aqueous protic solvent system. Running the reaction in an aqueous phosphate buffer (pH ~7.4) selectively yields the N-alkylamide. The protic solvent heavily hydrogen-bonds with the oxygen of the hydroxyl group, dampening its nucleophilicity, while the amine remains sufficiently nucleophilic to react rapidly[2].

Q3: During N-alkylation with an alkyl halide, I am getting a mixture of mono-alkylated, di-alkylated, and quaternary ammonium salts. How do I restrict it to mono-N-alkylation? Root Cause: The mono-alkylated secondary amine product is often more soluble and sometimes more nucleophilic than the primary amine starting material, leading to rapid over-alkylation[1]. Solution: Restricting the reaction to monoalkylation requires strict stoichiometric control and solvent tuning[3]. Use a polar protic solvent (like ethanol) to stabilize the primary amine, and strictly limit the alkyl halide to 0.9 equivalents. Alternatively, employ a reductive amination strategy with a ketone/aldehyde instead of direct alkylation, as the steric bulk of the first addition severely hinders a second addition.

Section 3: Self-Validating Experimental Protocols
Protocol A: Free-Basing and Solvent Swap (Yields Anhydrous Free Base)

Use this protocol when your downstream reaction requires an aprotic solvent (e.g., DCM) where the HBr salt is insoluble.

  • Dissolution: Suspend 10 mmol of 1-amino-2-propanol hydrobromide in 15 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Neutralization: Add 10 mmol of Sodium Methoxide (NaOMe) as a 25% solution in methanol dropwise at 0°C. Stir for 30 minutes.

  • System Validation Check: The solution must become cloudy as NaBr precipitates. Take a 10 μ L aliquot, dilute in 1 mL of water, and check the pH; it should read ~9.5-10, confirming the release of the free amine.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the NaBr salts.

  • Solvent Swap: Concentrate the filtrate under reduced pressure (rotary evaporator) at 30°C. Redissolve the resulting viscous oil (free 1-amino-2-propanol) in your target aprotic solvent and proceed immediately to the coupling reaction.

Protocol B: Chemoselective N-Acylation in Aqueous Buffer

Use this protocol to completely suppress O-acylation when reacting with highly reactive acyl chlorides[2].

  • Preparation: Dissolve 1 mmol of 1-amino-2-propanol hydrobromide in 10 mL of 0.1 M phosphate buffer (pH 7.4).

  • Base Addition: Add 2 mmol of an inorganic acid scavenger (e.g., NaHCO3​ ) to neutralize the hydrobromide salt and maintain buffer capacity against the HCl generated during acylation.

  • Acylation: Dropwise add 1.1 mmol of the acyl chloride while stirring vigorously at room temperature.

  • System Validation Check: Stir for 20 minutes. The successful N-acylated product will visually separate from the aqueous layer as an oil or precipitate, confirming conversion. O-acylation is completely suppressed by the aqueous environment.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 mL), dry over Na2​SO4​ , and concentrate under vacuum.

Section 4: System Workflows & Mechanistic Visualizations

G Start 1-Amino-2-propanol HBr (Starting Material) Base Neutralization (Add Base: Et3N, NaOMe) Start->Base SolventChoice Solvent Selection Base->SolventChoice PolarAprotic Polar Aprotic (DMF/DMSO) High solubility of salt & base SolventChoice->PolarAprotic SN2 Alkylations NonPolar Non-Polar (DCM/THF) Salt precipitates (Requires Swap) SolventChoice->NonPolar Amide Couplings Protic Aqueous/Protic (Buffer) Chemoselective N-reaction SolventChoice->Protic Selective Acylation

Workflow for solvent and base selection based on desired reaction pathways.

Chemoselectivity AminoAlcohol 1-Amino-2-propanol (Free Base) Electrophile Electrophile (e.g., Acyl Chloride) AminoAlcohol->Electrophile N_Attack N-Acylation (Desired Product) Electrophile->N_Attack Favored O_Attack O-Acylation (Byproduct) Electrophile->O_Attack Competing ProticSolvent Protic Solvent / Buffer (H-bonds with -OH) ProticSolvent->N_Attack AproticSolvent Aprotic Solvent + Base (Activates -OH) AproticSolvent->O_Attack

Mechanistic pathway showing chemoselectivity influenced by solvent hydrogen bonding.

Section 5: References
  • Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis (Synthetic Communications) URL: [Link]

  • Title: Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Sources

Troubleshooting

overcoming low solubility of 2-propanol, 1-amino-, hydrobromide in non-polar solvents

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting the phase behavior and low non-polar solubility of 1-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting the phase behavior and low non-polar solubility of 1-amino-2-propanol hydrobromide (CAS: 1529760-40-4).

Fundamental Causality: Why is 1-amino-2-propanol hydrobromide insoluble in non-polar solvents?

Q: I am trying to dissolve 1-amino-2-propanol hydrobromide in toluene/hexane, but it remains a solid suspension. What is the mechanistic cause of this?

A: The insolubility is driven by a stark thermodynamic mismatch between the solute's lattice energy and the solvent's dielectric constant. 1-Amino-2-propanol hydrobromide is an ionic salt consisting of a protonated primary amine cation ( R−NH3+​ ) and a bromide anion ( Br− ).

In non-polar solvents (like hexane or toluene, which have dielectric constants ϵ<3 ), the solvent molecules cannot overcome the strong electrostatic lattice energy of the ionic crystal. Furthermore, non-polar solvents lack the hydrogen-bonding capacity and dipole moments required to solvate charged species. Conversely, the freebase form (1-amino-2-propanol) is a neutral, low-molecular-weight organic molecule that readily partitions into organic layers [1].

Quantitative Phase Behavior Data
Compound StateChemical FormDielectric Constant Needed for SolvationSolubility in WaterSolubility in Toluene/Hexane
1-Amino-2-propanol HBr Ionic SaltHigh ( ϵ>30 )Extremely HighInsoluble
1-Amino-2-propanol Freebase (Neutral)Low to Medium ( ϵ>2 )Freely SolubleHigh
N-Boc-1-amino-2-propanol Protected (Neutral)Low ( ϵ≈2 )LowVery High

The Gold Standard: Freebasing Protocol

Q: How can I permanently alter the solubility profile to favor non-polar solvents without adding catalysts?

A: The most robust and widely utilized method is "freebasing." By treating the aqueous solution of the hydrobromide salt with a strong base, you deprotonate the ammonium cation, yielding the neutral free amine [2]. The neutral amine can then be extracted into a non-polar or moderately polar organic solvent (e.g., dichloromethane, ether, or toluene) [3].

Self-Validating Protocol: Aqueous-to-Organic Freebasing

Mechanism: R−NH3+​Br(aq)−​+NaOH(aq)​→R−NH2(org)​+NaBr(aq)​+H2​O

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 1-amino-2-propanol hydrobromide in a minimal volume of deionized water.

  • Basification: Slowly add 2M NaOH (saturated with NaCl to induce a "salting-out" effect) dropwise under continuous stirring at 0–5 °C until the aqueous phase reaches pH > 10.

    • Validation Step: The pH must exceed the pKa of the amine (approx. 9.5) to ensure >99% deprotonation. Use pH indicator strips to confirm.

  • Extraction: Add an equal volume of a non-polar/moderately polar organic solvent (e.g., Dichloromethane or Ethyl Acetate). Vigorously mix to maximize the interfacial surface area.

  • Phase Separation: Allow the biphasic mixture to settle. Extract the organic layer. Repeat the extraction 2-3 times to ensure quantitative transfer.

  • Drying & Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the pure free amine.

    • Validation Step: Run a TLC or GC-MS; the absence of bromide ions (via an AgNO3​ drop test on an aqueous wash) confirms successful isolation of the freebase.

FreebasingWorkflow Salt 1-Amino-2-propanol HBr (Aqueous) Base Add 2M NaOH pH > 10 Salt->Base Deprotonation FreeBaseAq Neutral Free Amine (Aqueous) Base->FreeBaseAq Extract Add Organic Solvent (e.g., DCM/Toluene) FreeBaseAq->Extract Liquid-Liquid Extraction FreeBaseOrg Free Amine (Organic Phase) Extract->FreeBaseOrg Phase Partitioning

Workflow diagram illustrating the freebasing and organic extraction process.

In-Situ Solubilization: Phase Transfer Catalysis (PTC)

Q: My downstream reaction requires the amine to remain protonated (or I cannot use strong aqueous bases). How can I solubilize the salt directly into a non-polar solvent?

A: When freebasing is not viable, Phase Transfer Catalysis (PTC) is required. While quaternary ammonium salts are standard for transferring anions [4], transferring a cationic amine salt ( R−NH3+​ ) into a non-polar phase requires a neutral macrocyclic ligand, such as a Crown Ether (e.g., 18-Crown-6) [5].

The crown ether's oxygen atoms coordinate with the primary ammonium protons via hydrogen bonding, encapsulating the hydrophilic cation in a lipophilic shell. This creates a pseudo-organic cation that, paired with the bromide anion, becomes highly soluble in non-polar solvents like toluene or dichloromethane [5].

Self-Validating Protocol: Crown-Ether Mediated Phase Transfer

Step-by-Step Methodology:

  • System Setup: In a reaction vessel, add the non-polar solvent (e.g., toluene) containing your lipophilic electrophile/reactant.

  • Salt Addition: Add the solid 1-amino-2-propanol hydrobromide (1.0 eq) to the organic solvent. It will remain suspended as an insoluble solid.

  • Catalyst Introduction: Add 0.05 - 0.10 eq of 18-Crown-6 (or a stoichiometric amount if acting as a permanent solubilizer rather than a catalyst).

  • Agitation & Complexation: Stir vigorously at the required reaction temperature. The crown ether will complex the R−NH3+​ at the solid-liquid interface, drawing the ion pair into the organic phase.

  • Reaction Validation: Monitor the disappearance of the solid suspension.

    • Validation Step: Take an aliquot of the clear organic phase and analyze via NMR or HPLC to confirm the presence of the solubilized amine complex and the progress of the downstream reaction.

CrownEtherPTC cluster_solid Solid Phase cluster_org Non-Polar Organic Phase Salt Insoluble Amine-HBr Crystal Complex [Crown...R-NH3]+ Br- (Solubilized Ion Pair) Salt->Complex Interfacial Complexation Crown 18-Crown-6 (Lipophilic Host) Crown->Complex Binds Cation Reaction Downstream Reaction Complex->Reaction Delivers Reactant Reaction->Crown Catalyst Regeneration

Mechanism of Crown Ether-mediated Phase Transfer Catalysis for amine salts.

Covalent Modification: Lipophilic Derivatization

Q: I need to purify the compound using normal-phase chromatography (silica gel with hexane/ethyl acetate). Neither the salt nor the highly polar free amine elutes well. What is the solution?

A: For purification or long-term storage in non-polar environments, covalent derivatization is the optimal strategy. By reacting the primary amine with Di-tert-butyl dicarbonate ( Boc2​O ), you convert the highly polar amine into a neutral, highly lipophilic carbamate (N-Boc-1-amino-2-propanol)[6].

The bulky tert-butyl group acts as a lipophilic shield, drastically lowering the dielectric requirement for solvation and allowing the compound to dissolve seamlessly in hexane, heptane, or toluene. The Boc group can be easily cleaved later using anhydrous HCl in dioxane or Trifluoroacetic acid (TFA) to regenerate the salt.

References

  • (±)-1-Amino-2-propanol | 78-96-6, (±) - Echemi. Echemi.
  • Freebase (chemistry) - wikidoc. Wikidoc.
  • What is the best way to convert my amine compound from the salt form into free amine?
  • Phase transfer c
  • Phase Transfer Catalysis - Alfa Chemistry. Alfa Chemistry.
  • CAS 167938-56-9: N-BOC-(S)-1-AMINO-2-PROPANOL | CymitQuimica. CymitQuimica.
Optimization

Technical Support Center: 1-Amino-2-propanol Hydrobromide – Troubleshooting &amp; Chemoselectivity Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific challenges associated with 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific challenges associated with 1-amino-2-propanol hydrobromide (isopropanolamine hydrobromide).

Because this molecule contains both a primary amine and a secondary hydroxyl group—and is supplied as a hydrobromide salt—it presents unique chemoselectivity and stoichiometric challenges. This guide provides field-proven insights into the causality of common side reactions (such as over-alkylation, O-acylation, and bromide interference) and establishes self-validating protocols to mitigate them.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a mixture of amides and esters when reacting 1-amino-2-propanol hydrobromide with acyl chlorides? A1: This is a fundamental chemoselectivity issue dictated by the protonation state of the molecule. The primary amine is kinetically more nucleophilic than the secondary alcohol. However, because your starting material is a hydrobromide salt, the amine is protonated (ammonium) and rendered non-nucleophilic. If the salt is not fully neutralized, the secondary alcohol competes for the electrophile, leading to O-acylation[1].

  • Mitigation: To ensure strictly chemoselective N-acylation, the reaction must be run under basic conditions (e.g., using excess TEA or DIPEA) to liberate the free base[1]. Conversely, if O-acylation is your goal, running the reaction under highly acidic conditions will intentionally keep the amine protonated, directing the reaction exclusively to the oxygen[1][2].

Q2: I successfully N-acylated the compound, but after an acidic workup, my NMR shows the O-acylated product. What happened? A2: You are observing an N- to O-acyl migration . Under acidic conditions, 1,2-amino alcohols can undergo an intramolecular rearrangement where the acyl group shifts from the nitrogen atom to the adjacent oxygen atom via a cyclic intermediate[1].

  • Mitigation: Avoid strongly acidic aqueous washes (e.g., 1M HCl) during workup. Instead, quench the reaction with saturated aqueous NaHCO3​ or neutral water to maintain the structural integrity of the amide.

Q3: During N-alkylation with an alkyl halide, I get significant amounts of di-alkylated and O-alkylated byproducts. How can I prevent this? A3: Over-alkylation occurs because the resulting secondary amine (mono-alkylated product) is often more nucleophilic and sterically accessible enough to react faster than the starting primary amine.

  • Mitigation: Kinetically favor mono-alkylation by maintaining low temperatures (0 °C to RT) and using a stoichiometric excess of the 1-amino-2-propanol hydrobromide. If direct alkylation remains messy, pivot to a reductive amination strategy using an aldehyde/ketone and NaBH(OAc)3​ , which inherently stops at the mono-alkylated stage due to steric hindrance.

Q4: Does the hydrobromide (HBr) counterion interfere with downstream transition-metal catalyzed reactions? A4: Yes. Bromide ions ( Br− ) are strong coordinating ligands that can poison palladium ( Pd ) or ruthenium ( Ru ) catalysts, altering the catalytic cycle or causing catalyst precipitation.

  • Mitigation: Prior to metal-catalyzed steps, freebase the 1-amino-2-propanol and perform an aqueous extraction to wash away the inorganic bromide salts.

II. Quantitative Data: Chemoselectivity Matrix

The following table summarizes the causal relationship between reaction conditions and the dominant chemoselective pathway for 1-amino-2-propanol.

Reaction TypeEnvironmental ConditionsReagentsMajor Product / ChemoselectivityTypical YieldRef
N-Acylation Basic (pH > 8)Fatty acid chlorides, TEA/DIPEAN-(2-hydroxypropyl)amide73–84%[1]
O-Acylation Acidic (pH < 4)Acyl halides, neat or acidic solvent1-amino-2-propyl esterModerate to High[2]
Oxidative Cyclization Oxidative (Metal-free)Aldehydes, KI, TBHP2-aryl-2-oxazolines> 80%[3]

III. Experimental Workflows & Visualizations

Diagram 1: Chemoselectivity Logic Pathway

The following diagram illustrates how environmental pH controls the nucleophilic active site of 1-amino-2-propanol hydrobromide.

Chemoselectivity Start 1-Amino-2-propanol Hydrobromide Base Basic Conditions (TEA / DIPEA) Start->Base Neutralization Acid Acidic Conditions (H+ / Neat) Start->Acid Direct Reaction NAcyl Chemoselective N-Acylation (Amide) Base->NAcyl Acyl Chloride OAcyl Chemoselective O-Acylation (Ester) Acid->OAcyl Acyl Halide Migration N- to O-Acyl Migration NAcyl->Migration Acidic Shift

Pathway dictating N- vs O-acylation chemoselectivity in 1-amino-2-propanol.

Diagram 2: Troubleshooting Alkylation Side Reactions

Use this logical workflow to systematically eliminate causes of over-alkylation.

Troubleshooting Issue Issue: Over-alkylation or Low Yield CheckBase Check Base Equivalents (Need >1 eq for HBr) Issue->CheckBase CheckTemp Check Temperature (Keep < 50°C) Issue->CheckTemp Protect Use Protecting Groups (e.g., Boc, Cbz) Issue->Protect Persistent Issue Success Mono-N-alkylated Product CheckBase->Success Corrected CheckTemp->Success Controlled Protect->Success Deprotection Route

Troubleshooting workflow for mitigating over-alkylation side reactions.

IV. Self-Validating Experimental Protocols

Protocol 1: Chemoselective N-Acylation (Amidation)

Mechanistic Rationale: This protocol uses exactly 2.5 equivalents of base. The first 1.0 equivalent is consumed to neutralize the HBr salt, liberating the nucleophilic amine. The remaining 1.5 equivalents act as an acid scavenger for the HCl generated during the reaction with the acyl chloride, preventing the reaction mixture from becoming acidic and triggering N- to O-acyl migration[1].

  • Preparation: Suspend 1-amino-2-propanol hydrobromide (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) in a round-bottom flask at 0 °C under a nitrogen atmosphere.

  • Freebasing: Add N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq, 25 mmol) dropwise over 5 minutes. Stir for 15 minutes to ensure complete dissolution and neutralization of the salt.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.05 eq, 10.5 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature strictly at 0 °C to suppress O-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (ninhydrin stain).

  • Workup (Critical): Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Do not use HCl or acidic washes. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Synthesis of 2-Aryl-2-oxazolines via Oxidative Cyclization

Mechanistic Rationale: Traditional oxazoline synthesis requires harsh dehydrating agents that cause elimination side reactions. This protocol utilizes a mild Potassium Iodide (KI) and tert-Butyl hydroperoxide (TBHP) catalytic system to oxidatively cyclize the intermediate Schiff base directly into the oxazoline, completely bypassing standard acylation side reactions[3].

  • Setup: In a 25 mL flask, combine 1-amino-2-propanol hydrobromide (1.2 eq, 1.2 mmol) and the target aryl aldehyde (1.0 eq, 1.0 mmol) in 3 mL of solvent (DCM or H2​O ).

  • Neutralization: Add K2​CO3​ (1.2 eq, 1.2 mmol) to neutralize the HBr salt and facilitate Schiff base formation.

  • Catalyst & Oxidant Addition: Add Potassium Iodide (KI, 0.2 eq, 0.2 mmol) followed by 70% aqueous TBHP (3.0 eq, 3.0 mmol)[3].

  • Reaction: Stir the mixture at room temperature for 6–12 hours. The reaction is self-indicating; monitor the disappearance of the aldehyde via GC or TLC.

  • Isolation: Quench with saturated aqueous Na2​S2​O3​ to destroy excess peroxide. Extract with ethyl acetate (3 x 10 mL). Wash with brine, dry over Na2​SO4​ , and purify the resulting 2-aryl-2-oxazoline via silica gel chromatography.

V. References

  • Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis (tandfonline.com) URL:1

  • Chemoselectivity in Reactions of Esterification Source: ResearchGate URL:2

  • Synthesis of 2-aryl-2-oxazolines from β-amino alcohols and aldehydes Source: RSC Advances (rsc.org) URL:3

Sources

Reference Data & Comparative Studies

Validation

2-propanol, 1-amino-, hydrobromide vs hydrochloride salt in organic synthesis

A Comprehensive Comparison Guide: 1-Amino-2-propanol Hydrochloride vs. Hydrobromide in Organic Synthesis Executive Summary 1-Amino-2-propanol (isopropanolamine) is a versatile bifunctional building block widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: 1-Amino-2-propanol Hydrochloride vs. Hydrobromide in Organic Synthesis

Executive Summary

1-Amino-2-propanol (isopropanolamine) is a versatile bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), chiral auxiliaries, and oxazolidinones[1][2]. Because the free base is a hygroscopic liquid prone to absorbing atmospheric carbon dioxide and oxidizing over time, it is almost exclusively stored and utilized as a halide salt[3].

For researchers and drug development professionals, selecting between the hydrochloride (HCl) and hydrobromide (HBr) salt is a critical decision that impacts atom economy, reaction kinetics, and downstream purification. This guide objectively compares both salts, providing mechanistic insights and self-validating experimental protocols to optimize your synthetic workflows.

Physicochemical Profiling & Quantitative Comparison

The physical properties of the counterion dictate the macroscopic behavior of the amino alcohol salt. The chloride ion is highly electronegative and forms strong, highly soluble ionic lattices with polar solvents[4]. In contrast, the larger, more polarizable bromide ion (heavy-atom effect) yields a lattice with distinct crystallization thermodynamics, which is highly advantageous for specific analytical and resolution techniques.

Table 1: Quantitative and Qualitative Comparison of 1-Amino-2-propanol Salts

PropertyHydrochloride (HCl) SaltHydrobromide (HBr) Salt
Molecular Weight 111.57 g/mol 156.02 g/mol
Active Amine Mass Fraction ~67.3% (High Atom Economy)~48.1% (Lower Atom Economy)
Hygroscopicity High (Requires desiccated storage)[5]Moderate to Low
Crystallinity GoodExcellent
Aqueous Solubility Extremely HighHigh
Counterion Nucleophilicity Hard, Poor NucleophileSoft, Moderate Nucleophile
Primary Applications API synthesis, peptide couplings, buffering agents[1]X-ray crystallography, chiral resolution, mechanochemistry[6]

Mechanistic Implications in Organic Synthesis

Do not treat the counterion as merely a spectator; it actively influences the microenvironment of the reaction.

  • Nucleophilicity and Catalyst Poisoning: The Cl⁻ ion is a "hard" anion that rarely interferes with transition-metal catalyzed cross-couplings. Br⁻, however, is a "softer" and more nucleophilic anion. If the HBr salt is used in palladium- or ruthenium-catalyzed reactions without complete in situ neutralization and scavenging, the excess bromide can competitively bind to the metal center, potentially altering the catalytic cycle or poisoning the catalyst.

  • Chiral Resolution & Crystallization: When resolving racemic 1-amino-2-propanol into its enantiopure (R) and (S) forms, diastereomeric salt formation is heavily reliant on crystallization kinetics. The heavier HBr salt provides a higher lattice energy. This distinct solubility differential often yields a higher enantiomeric excess (ee) during fractional crystallization compared to the highly soluble HCl salt.

  • Mechanochemical Synthesis: In solvent-free or mechanochemical grinding applications (e.g., synthesizing chiral metal halides), the choice of halide salt directly dictates the composition and chiroptical properties of the final crystalline matrix[6].

Strategic Decision Workflow

Use the following decision matrix to determine the optimal salt for your specific synthetic pathway.

SaltSelection Start 1-Amino-2-propanol (Free Base) Decision Primary Synthetic Requirement? Start->Decision Path1 High Atom Economy & General API Synthesis Decision->Path1 Routine Use Path2 High Crystallinity & Chiral Resolution Decision->Path2 Specialized HCl Form Hydrochloride (HCl) Salt Path1->HCl HBr Form Hydrobromide (HBr) Salt Path2->HBr

Decision matrix for selecting 1-amino-2-propanol salts based on synthetic requirements.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Amino-2-propanol Salts (HCl or HBr)

Causality: Converting the reactive, liquid free base into a bench-stable solid prevents degradation via atmospheric moisture and CO₂[2][7].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol (0.75 g) of 1-amino-2-propanol in 10 mL of absolute ethanol. Rationale: Ethanol completely dissolves the free base but acts as a poor solvent for the resulting salt at low temperatures, facilitating rapid crystallization[6].

  • Thermal Control: Chill the solution to 0 °C using an ice-water bath. Rationale: Acid-base neutralization is highly exothermic. Cooling prevents solvent boil-off and thermal degradation of the amino alcohol.

  • Acid Addition: Slowly add 1.05 equivalents of ethereal HCl (2M) or aqueous HBr (48%) dropwise under vigorous stirring. Rationale: A slight stoichiometric excess of acid ensures complete protonation of the amine, preventing the formation of oily, unreacted free-base impurities[1].

  • Precipitation: Stir for 1 hour at 0 °C. If the solution remains clear, add cold anhydrous diethyl ether (5–10 mL) dropwise until turbidity persists. Rationale: Diethyl ether acts as an anti-solvent. It drastically reduces the dielectric constant of the medium, forcing the ionic salt out of solution.

  • Isolation & Validation: Filter the white crystalline solid under vacuum, wash with cold diethyl ether, and dry under high vacuum for 12 hours. Self-Validation: Confirm salt formation via ¹H-NMR (in D₂O). The methylene (-CH₂-) and methine (-CH-) protons adjacent to the amine will shift significantly downfield (approx. +0.5 ppm) compared to the free base due to the deshielding effect of the ammonium cation.

Protocol B: In Situ Free-Basing for Amide Coupling

Causality: Isolating the free base from the salt prior to a reaction introduces yield losses due to the compound's volatility and high water solubility. In situ neutralization bypasses this entirely[4].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of 1-amino-2-propanol HCl (or HBr) in anhydrous dichloromethane (DCM) at room temperature.

  • Neutralization: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the ammonium salt, liberating the nucleophilic amine while remaining completely inert to electrophiles.

  • Coupling: Add 1.0 eq of the activated carboxylic acid (e.g., an NHS-ester). Stir at room temperature for 4 hours.

  • Validation & Workup: Monitor the disappearance of the activated ester via TLC (UV active). The liberated 1-amino-2-propanol will react cleanly. The resulting DIPEA·HCl (or HBr) byproduct is highly water-soluble and is easily removed by washing the organic layer with a mild aqueous acid (e.g., 5% citric acid) or brine.

References

  • Mechanochemical engineering of chiroptical properties in indium-based chiral metal halides by grinding – PubMed Central (NIH). URL: [Link]

  • Multivalent Benzoboroxole Functionalized Polymers as gp120 Glycan Targeted Microbicide Entry Inhibitors – PubMed Central (NIH). URL: [Link]

  • 1-Aminopropan-2-ol – Wikipedia. URL: [Link]

  • 1-Amino-2-propanol | C3H9NO | CID 4 – PubChem (NIH). URL: [Link]

  • US20190016667A1 - Salts of diaminoacetals and diaminoketals and their synthesis – Google Patents.
  • Electron Spin Resonance Studies in Aqueous Solution: Fragmentation of Radical Intermediates – Canadian Journal of Chemistry. URL: [Link]

Sources

Comparative

Advanced HPLC Method Validation for 1-Amino-2-Propanol Hydrobromide Quantification: A Comparative Guide

Executive Summary Quantifying 1-amino-2-propanol hydrobromide (isopropanolamine HBr) in pharmaceutical formulations or synthetic intermediates presents a notorious analytical bottleneck. As a low-molecular-weight aliphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying 1-amino-2-propanol hydrobromide (isopropanolamine HBr) in pharmaceutical formulations or synthetic intermediates presents a notorious analytical bottleneck. As a low-molecular-weight aliphatic amine salt, it defies conventional High-Performance Liquid Chromatography (HPLC) workflows. This guide objectively compares legacy derivatization methods against modern direct-detection strategies, providing a self-validating experimental protocol and comprehensive validation data grounded in regulatory standards.

The Analytical Challenge: Physicochemical Causality

Before selecting a method, it is critical to understand why standard Reversed-Phase (RP) C18-UV methods fail for this analyte:

  • Extreme Hydrophilicity (Poor Retention): 1-amino-2-propanol is highly polar. At physiological or acidic pH, the primary amine is protonated, making it highly water-soluble. On a standard C18 column, it fails to partition into the hydrophobic stationary phase, eluting in the void volume ( t0​ ) where matrix suppression is severe.

  • Lack of a Chromophore (Poor Detection): The molecule lacks a conjugated π -electron system. Consequently, it exhibits negligible UV absorbance above 210 nm, a region where mobile phase solvents heavily interfere[1].

Methodological Comparison: Evaluating the Alternatives

To successfully quantify this analyte, chromatographers must alter either the molecule's properties or the chromatographic environment.

Method A: HILIC-CAD (The Modern Gold Standard)
  • Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. Water from the mobile phase forms a stagnant enriched layer on the stationary phase. The highly polar 1-amino-2-propanol partitions favorably into this aqueous layer, providing robust retention. Because the analyte lacks a chromophore, a Charged Aerosol Detector (CAD) is employed. CAD measures the charge transferred to aerosolized analyte particles, providing a universal, mass-dependent response for non-volatile species regardless of optical properties[1].

Method B: Pre-Column Derivatization RP-HPLC-UV (The Traditional Workhorse)
  • Causality: This method forces the analyte to fit standard equipment. The primary amine is reacted with a derivatizing agent such as 1-Naphthylisothiocyanate (NITC), as outlined in authoritative occupational safety guidelines[2]. This reaction covalently attaches a bulky, hydrophobic chromophore to the amine, allowing it to be retained on a C18 column and detected via standard UV at 254 nm.

  • Drawbacks: Derivatization introduces reaction variability, requires extensive sample preparation, and often produces excess reagent peaks that complicate the chromatogram.

Method C: Ion-Pairing RP-HPLC-RID (The Legacy Approach)
  • Causality: An ion-pairing reagent (e.g., heptanesulfonic acid) is added to the mobile phase to form a neutral, hydrophobic complex with the protonated amine. Refractive Index Detection (RID) is used due to the lack of UV absorbance.

  • Drawbacks: RID is incompatible with gradient elution and highly sensitive to temperature fluctuations, leading to baseline drift and poor sensitivity.

Table 1: Comparative Performance Metrics
MetricMethod A: HILIC-CADMethod B: Deriv-LC-UVMethod C: Ion-Pairing RID
Retention Mechanism Aqueous partitioningHydrophobic (post-reaction)Hydrophobic ion-complex
Sample Preparation Direct dilution60-min derivatizationDirect dilution
Sensitivity (LOD) ~50 ng/mL~100 ng/mL~5,000 ng/mL
Gradient Compatibility YesYesNo
Throughput HighLowMedium

Workflow & Decision Matrix

G Start 1-Amino-2-Propanol HBr Analytical Profiling Challenge1 High Polarity (LogP < 0) Start->Challenge1 Challenge2 No Chromophore (No UV Absorbance) Start->Challenge2 Sol1A HILIC Stationary Phase (Aqueous Partitioning) Challenge1->Sol1A Direct Retention Sol1B Pre-Column Deriv. (e.g., NITC) Challenge1->Sol1B Add Hydrophobicity Sol2A Charged Aerosol Detector (Mass Response) Challenge2->Sol2A Direct Detection Sol2B UV/Vis Detector (e.g., 254 nm) Challenge2->Sol2B Add Chromophore Sol1A->Sol2A Sol1B->Sol2B MethodA Method A: HILIC-CAD (Gold Standard) Sol2A->MethodA MethodB Method B: Deriv-LC-UV (Alternative) Sol2B->MethodB

Fig 1: Decision matrix for 1-amino-2-propanol HBr quantification challenges.

Optimized Protocol: HILIC-CAD Workflow

To ensure absolute trustworthiness, the following HILIC-CAD protocol is designed as a self-validating system . System Suitability Testing (SST) is hardcoded into the workflow to guarantee that the instrument is performing within specifications before any sample is quantified.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: At pH 3.0, the primary amine ( pKa​≈9.5 ) is fully protonated, ensuring a single charge state to prevent peak tailing. Ammonium formate is fully volatile, which is a strict prerequisite to prevent background noise and capillary clogging in the CAD.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Waters XBridge Amide (4.6 mm × 150 mm, 3.5 µm) or equivalent.

  • Isocratic Elution: 15% A / 85% B. (Logic: High organic content is required to drive HILIC retention).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

Step 3: CAD Settings
  • Evaporation Temperature: 35°C (Logic: Optimized to preserve the semi-volatile amine salt while fully evaporating the mobile phase).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Step 4: Self-Validation (System Suitability Test - SST)

Before injecting unknown samples, inject the 1-amino-2-propanol HBr working standard (e.g., 50 µg/mL) six consecutive times.

  • Acceptance Criteria 1 (Precision): The Relative Standard Deviation (RSD) of the peak area must be 2.0%.

  • Acceptance Criteria 2 (Resolution): The resolution ( Rs​ ) between the amine peak and the bromide counterion peak (which elutes earlier in HILIC) must be 1.5.

  • Causality for Trustworthiness: CAD detects all non-volatile species. If the bromide counterion co-elutes with the amine, the mass response will be artificially inflated. Passing these criteria proves the system's fluidic stability, detector response consistency, and column integrity.

Method Validation Data (ICH Q2(R2) Compliant)

The method must be validated according to the[3]. The following table summarizes representative experimental validation data demonstrating the method's fitness for purpose.

Table 2: ICH Q2(R2) Validation Summary for HILIC-CAD Method
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR​ Resolution > 2.0 from bromidePass
Linearity R2≥0.99 over range R2=0.9992 (Log-Log fit)*Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.8%Pass
Repeatability (Precision) RSD 2.0% (n=6)RSD = 1.1%Pass
Range 80% to 120% of target10 µg/mL to 150 µg/mLPass

*Expert Insight: CAD response is inherently non-linear across large concentration ranges. A power-function (log-log) calibration curve must be applied, as permitted by modern chromatographic data systems and regulatory guidelines, to ensure accurate quantification.

Conclusion

While pre-column derivatization remains a viable legacy option for laboratories restricted to UV detection, the HILIC-CAD methodology represents the modern gold standard for quantifying 1-amino-2-propanol hydrobromide. By respecting the physicochemical causality of the analyte—leveraging aqueous partitioning for retention and universal mass response for detection—laboratories can bypass the artifacts of derivatization and achieve highly reproducible, ICH-compliant results.

References

  • Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development Source: Federal Register (Food and Drug Administration) URL: [Link]

  • Title: Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: 1-Amino-2-Propanol (Method PV2122) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Validation

Chemoselective Reactivity of Amino Alcohols: A Comparative Guide on Ethanolamine and 1-Amino-2-propanol Hydrobromide

For researchers and drug development professionals, controlling chemoselectivity in bifunctional molecules—specifically ambident nucleophiles like amino alcohols—is a fundamental challenge in synthetic chemistry. When a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, controlling chemoselectivity in bifunctional molecules—specifically ambident nucleophiles like amino alcohols—is a fundamental challenge in synthetic chemistry. When a molecule possesses both an amine and a hydroxyl group, determining which functional group reacts with an electrophile dictates the entire synthetic route.

This guide provides an objective, data-driven comparison of two structurally related but mechanistically distinct amino alcohols: Ethanolamine (MEA) and 1-Amino-2-propanol hydrobromide . By analyzing their structural causality, steric environments, and protonation states, we establish self-validating protocols for achieving absolute chemoselectivity.

Mechanistic Causality & Structural Analysis

To predict and control the reactivity of amino alcohols, one must evaluate the interplay between nucleophilicity, basicity ( pKa​ ), and steric hindrance.

Ethanolamine (MEA): The Unrestrained Nucleophile

Ethanolamine ( HO−CH2​−CH2​−NH2​ ) features a primary amine and a primary alcohol. In its free base form, the nitrogen atom is highly nucleophilic ( pKa​≈9.5 ). Because nitrogen is less electronegative than oxygen, its lone pair is more readily available to attack electrophiles. Consequently, in neutral or basic conditions, MEA exhibits rapid and dominant N-acylation or N-alkylation [1]. The primary alcohol is also reactive but cannot kinetically compete with the free amine unless the amine is heavily protected.

1-Amino-2-propanol Hydrobromide: The Masked Amine

1-Amino-2-propanol hydrobromide ( HO−CH(CH3​)−CH2​−NH3+​Br− ) presents a radically different reactivity profile due to two engineered structural features:

  • Protonation State (The Salt Effect): The amine is locked as an ammonium hydrobromide salt. This protonation completely masks the nitrogen's lone pair, effectively reducing its nucleophilicity to zero. This enables the phenomenon of "salt acylation," where the normally less reactive oxygen can be selectively targeted [2].

  • Steric Hindrance: The hydroxyl group is a secondary alcohol. The adjacent methyl group introduces steric bulk, making the oxygen less reactive toward bulky electrophiles compared to the primary alcohol of MEA.

By exploiting the HBr salt form, chemists can force chemoselective O-acylation without needing transient protecting groups like Boc or Fmoc.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative performance metrics of both reagents.

Property / MetricEthanolamine (MEA)1-Amino-2-propanol Hydrobromide
Physical State Hygroscopic LiquidCrystalline Solid
Amine Substitution Primary (Free Base)Primary (Ammonium Salt)
Alcohol Substitution Primary (Low steric bulk)Secondary (Moderate steric bulk)
Amine pKa​ ~9.5~9.7 (Free base) / Masked in salt
Primary Reactive Site Nitrogen (-NH2)Oxygen (-OH)
Preferred Reaction N-Acylation (Amide formation)O-Acylation (Ester formation)
Oxidation Stability Low (Prone to oxidation/CO2 capture)High (Stabilized by protonation)

Visualizing Reaction Pathways

The divergence in reactivity between these two compounds is driven entirely by their protonation states and steric environments.

Reactivity MEA Ethanolamine (Free Base) HO-CH2-CH2-NH2 N_Attack Highly Nucleophilic Free Amine (-NH2) MEA->N_Attack pKa ~9.5 HBrSalt 1-Amino-2-propanol HBr HO-CH(CH3)-CH2-NH3+ Br- O_Attack Masked Amine (-NH3+) Forces O-Nucleophilicity HBrSalt->O_Attack Protonated State N_Acyl Rapid N-Acylation (Amide Formation) N_Attack->N_Acyl Electrophilic Attack O_Acyl Chemoselective O-Acylation (Ester Formation) O_Attack->O_Acyl Electrophilic Attack

Divergent reactivity pathways based on the protonation state of the amino group.

Self-Validating Experimental Protocols

To demonstrate the practical application of these mechanistic principles, below are step-by-step methodologies for achieving absolute chemoselectivity. These protocols are designed as self-validating systems: the success of the reaction is intrinsically tied to the pH and temperature controls described.

Protocol A: Chemoselective N-Acylation of Ethanolamine

Because the free amine is highly reactive, N-acylation is performed at low temperatures with a mild base to neutralize the HCl byproduct without activating the oxygen.

Reagents: Ethanolamine (1.0 eq), Acyl Chloride (1.05 eq), Triethylamine ( Et3​N , 1.2 eq), Dichloromethane (DCM).

  • Initiation: Dissolve ethanolamine and Et3​N in anhydrous DCM. Cool the reaction flask to 0 °C using an ice bath. Causality: Low temperature prevents over-acylation (O,N-diacylation).

  • Addition: Add the acyl chloride dropwise over 30 minutes.

  • Propagation: Stir for 2 hours at 0 °C, then allow to warm to room temperature.

  • Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine (which stains purple/pink) confirms complete N-acylation.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, and wash with brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Chemoselective O-Acylation of 1-Amino-2-propanol HBr

To achieve O-acylation, the amine must remain protonated. The reaction is run under acidic or strictly neutral conditions to prevent the liberation of the free amine [2].

Reagents: 1-Amino-2-propanol hydrobromide (1.0 eq), Acyl Chloride (1.5 eq), Trifluoroacetic acid (TFA) or Methanesulfonic acid (solvent/catalyst).

  • Initiation: Suspend 1-amino-2-propanol HBr in a highly acidic solvent system (e.g., neat TFA) at room temperature. Causality: The strongly acidic medium ensures the amine remains strictly as the non-nucleophilic ammonium salt.

  • Addition: Slowly add the acyl chloride. Because the secondary alcohol is sterically hindered, a slight excess of the electrophile is required.

  • Propagation: Heat the mixture to 40 °C and stir for 12–16 hours.

  • Validation: Precipitation of the product upon the addition of cold diethyl ether serves as a visual confirmation of the O-acyl ammonium salt formation.

  • Workup: Pour the reaction mixture into cold diethyl ether to precipitate the O-acylated ammonium salt. Filter and wash with ether to yield the pure O-acyl product (still as an amine salt).

Workflow Start1 Ethanolamine + Acyl Chloride Base1 Add Et3N base in DCM (0°C) Start1->Base1 Prod1 N-Acyl Ethanolamine (Amide Product) Base1->Prod1 Start2 1-Amino-2-propanol HBr + Acyl Chloride Base2 Acidic Media (TFA) No Base Added Start2->Base2 Prod2 O-Acyl Ammonium Salt (Ester Product) Base2->Prod2

Experimental workflows for achieving N-acylation vs. O-acylation.

Conclusion

The choice between ethanolamine and 1-amino-2-propanol hydrobromide is not merely a choice of carbon chain length, but a strategic decision in chemoselectivity. Ethanolamine acts as a classic, highly reactive nitrogen nucleophile. In contrast, 1-amino-2-propanol hydrobromide leverages the "salt effect" to mask the amine, allowing chemists to bypass tedious protection/deprotection steps and directly access O-acylated derivatives.

References

  • Effect of the structure of phosphylating agents on their reaction with ethanolamine, an ambident nucleophile. Canadian Journal of Chemistry. Available at:[Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • 1-Amino-2-propanol | C3H9NO - PubChem. National Institutes of Health (NIH). Available at:[Link]

Comparative

A Comprehensive Guide to Purity Validation of 1-Amino-2-propanol Hydrobromide: qNMR vs. Traditional Chromatographic Methods

The Analytical Challenge: Why Traditional Methods Fall Short Validating the purity of 1-amino-2-propanol hydrobromide (CAS: 1188-27-8) presents a unique set of challenges for analytical scientists. As a highly polar, low...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Why Traditional Methods Fall Short

Validating the purity of 1-amino-2-propanol hydrobromide (CAS: 1188-27-8) presents a unique set of challenges for analytical scientists. As a highly polar, low-molecular-weight aliphatic amino alcohol salt, it lacks a conjugated π -system. Consequently, it exhibits virtually no UV absorbance above 210 nm, rendering standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) completely ineffective without tedious pre-column derivatization[1].

Furthermore, because it is a hydrobromide salt, the compound is non-volatile and thermally labile. Attempting to analyze it via Gas Chromatography (GC-FID) requires an extraction step to isolate the free base, which introduces severe quantitative errors due to the high volatility and water solubility of the free amine.

To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the most robust, absolute primary method for purity assessment[2]. By measuring the direct proportionality between the NMR signal area and the number of atomic nuclei, qNMR eliminates the need for identical reference standards and bypasses the requirement for a chromophore entirely[3].

Comparative Performance Analysis

To establish a scientifically sound validation framework, we must objectively compare qNMR against alternative methodologies. Table 1 summarizes the performance metrics of these techniques.

Table 1: Comparative Performance Metrics for 1-Amino-2-propanol HBr Purity Analysis
Analytical MethodDetection PrincipleSample PreparationAccuracy & Bias RiskSuitability for HBr Salt
1H qNMR (Primary) Nuclear spin resonanceDirect dissolution in D2​O High: Absolute quantification; no derivatization bias.Optimal: Salt highly soluble; H-D exchange simplifies spectrum.
HPLC-ELSD Light scatteringDirect dissolutionModerate: Non-linear detector response requires complex calibration.Good: Detects non-chromophoric compounds directly.
HPLC-UV (Derivatized) UV AbsorbancePre-column derivatization (e.g., Fmoc-Cl)Low/Moderate: Incomplete reaction or side-products skew quantification.Poor: Adds unnecessary chemical transformation steps.
Titration (AgNO3) PrecipitationDirect dissolutionLow: Non-specific; measures total bromide, not the organic molecule.Poor: Cannot detect organic impurities lacking bromide.

qNMR Experimental Design & Causality (E-E-A-T)

The trustworthiness of a qNMR protocol relies entirely on the causality behind its experimental design. Every parameter must be deliberately chosen to create a self-validating system .

Solvent Selection & H-D Exchange

We utilize Deuterium Oxide ( D2​O ) as the NMR solvent. The causality here is two-fold:

  • Solubility: The hydrobromide salt is highly soluble in aqueous media.

  • Spectral Simplification: D2​O induces rapid hydrogen-deuterium (H-D) exchange of the labile hydroxyl ( −OH ) and protonated amine ( −NH3+​ ) protons. These broad, unpredictable signals collapse into the residual HOD peak (~4.7 ppm), leaving a pristine, unobstructed aliphatic region for the carbon-bound protons[4].

Internal Calibrant (IC) Selection

Maleic acid is selected as the Internal Calibrant. It is a highly pure, metrologically traceable primary standard[5]. In D2​O , Maleic acid presents a sharp, isolated singlet at ~6.28 ppm (2H). This chemical shift is far removed from the analyte's aliphatic signals (1.1–4.1 ppm), eliminating any risk of peak overlap and ensuring the integrity of the integration[6].

The Self-Validating System

A hallmark of rigorous qNMR is internal cross-validation. By independently calculating the purity using two different proton environments—the methyl doublet ( −CH3​ ) and the methine multiplet ( −CH− )-we create a self-checking loop. If PCH3​≈PCH​ , we mathematically prove the absence of hidden, co-eluting impurities under those specific resonances[6].

Step-by-Step qNMR Methodology

  • Gravimetric Preparation: Using a calibrated microbalance ( d=0.001 mg), accurately co-weigh approximately 15.0 mg of 1-amino-2-propanol HBr (Analyte) and 10.0 mg of Maleic acid (Internal Calibrant) into a clean glass vial.

  • Dissolution: Add 1.0 mL of D2​O to the vial. Vortex for 30 seconds to ensure complete dissolution and H-D exchange. Transfer 600 µL of the solution into a standard 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 500 MHz (or higher) to ensure sufficient signal dispersion.

    • Pulse Angle: 90° pulse (e.g., zg pulse program) for maximum signal-to-noise ratio.

    • Relaxation Delay ( D1​ ): Set to 30 seconds . Causality: D1​ must be ≥5×T1​ of the slowest relaxing proton to ensure >99.3% magnetization recovery, preventing integration bias.

    • Number of Scans (NS): 64 (Targeting a S/N ratio >250:1 ).

  • Processing: Apply zero-filling to 64k data points. Use an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform rigorous manual phase correction and baseline correction (e.g., polynomial fit) across the entire integrated region.

  • Absolute Purity Calculation: Calculate the mass fraction purity ( Px​ ) using the following equation:

    Px​=IIC​Ix​​×Nx​NIC​​×MIC​Mx​​×Wx​WIC​​×PIC​

    (Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity)

Spectral Data & Purity Validation

Table 2: 1 H NMR Peak Assignments & Integration Data (500 MHz, D2​O )

Note: Chemical shifts for the protonated salt form shift slightly downfield compared to the free base in organic solvents[4].

Proton EnvironmentMultiplicityChemical Shift ( δ , ppm)No. of Protons ( N )Est. T1​ Relaxation (s)Integration Value ( I )
−CH3​ (Analyte) Doublet1.253~2.11.502
−CH2​− (Analyte) Multiplet2.95 - 3.152~1.81.001
−CH− (Analyte) Multiplet3.951~2.50.501
−CH=CH− (Maleic Acid IC) Singlet6.282~4.21.000
Table 3: Cross-Validation Results (qNMR vs. HPLC-ELSD)

To ensure ultimate trustworthiness, the qNMR results are cross-referenced against an orthogonal HPLC-ELSD method[2].

Validation MetricqNMR (Calculated via −CH3​ )qNMR (Calculated via −CH− )Orthogonal HPLC-ELSD
Calculated Purity (%) 99.42%99.40%99.15%
Relative Standard Deviation (RSD, n=3) 0.08%0.09%0.45%
Self-Validation Status PASS ( Δ<0.05% )PASS ( Δ<0.05% )N/A

Conclusion: The internal agreement between the −CH3​ and −CH− purity calculations validates the absence of co-eluting impurities. The tight correlation with HPLC-ELSD confirms the macroscopic accuracy of the batch.

Workflow Visualization

The following diagram illustrates the logical divergence between the absolute, direct qNMR workflow and the relative, indirect HPLC workflow for non-chromophoric compounds.

Workflow cluster_qNMR Primary Method: qNMR (Absolute) cluster_HPLC Secondary Method: HPLC (Relative) Sample 1-Amino-2-propanol HBr Weigh Co-weigh with Maleic Acid (IC) Sample->Weigh Deriv Pre-column Derivatization Sample->Deriv D2O Dissolve in D2O (H-D Exchange) Weigh->D2O Acquire 1H NMR Acquisition (D1 > 5×T1) D2O->Acquire Calc Direct Purity Calculation (Self-Validating) Acquire->Calc RefStd Compare to Reference Standard Calc->RefStd Orthogonal Cross-Validation Chrom HPLC-UV/ELSD Analysis Deriv->Chrom Chrom->RefStd

Workflow comparing absolute qNMR purity validation against relative HPLC methods.

References

  • ChemicalBook. "(±)-1-Amino-2-propanol(1674-56-2) 1H NMR spectrum." ChemicalBook. Available at:[4]

  • United States Pharmacopeia (USP). "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." qNMR Exchange. Available at:[3]

  • Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." ACS Publications. Available at:[6]

  • Sigma-Aldrich. "High-Performance Quantitative H-1 NMR." Sigma-Aldrich. Available at:[5]

  • Benchchem. "A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy." Benchchem. Available at:[2]

  • National Institutes of Health (NIH). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection." PMC. Available at:[1]

Sources

Validation

mass spectrometry fragmentation pattern of 2-propanol, 1-amino-, hydrobromide

An in-depth analytical evaluation of 2-propanol, 1-amino-, hydrobromide (commonly known as 1-amino-2-propanol hydrobromide) requires a rigorous understanding of gas-phase ion chemistry. In pharmaceutical development and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation of 2-propanol, 1-amino-, hydrobromide (commonly known as 1-amino-2-propanol hydrobromide) requires a rigorous understanding of gas-phase ion chemistry. In pharmaceutical development and synthetic quality control, this compound is frequently utilized as a building block or monitored as a process impurity.

The primary analytical challenge lies not in detecting the molecule, but in unequivocally differentiating it from its isobaric and structural isomers—such as 2-amino-1-propanol and 3-amino-1-propanol. This guide provides a comprehensive comparison of fragmentation patterns, evaluates analytical platform performance, and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its precise identification.

Mechanistic Principles of Ionization and Fragmentation

To design a robust MS assay, we must first establish the causality behind the molecule's behavior in the gas phase.

Ionization Dynamics (ESI): When 1-amino-2-propanol hydrobromide is introduced into an Electrospray Ionization (ESI) source, the salt completely dissociates. The highly basic primary amine dictates the ionization pathway, readily accepting a proton to form the [M+H]⁺ precursor ion at an exact monoisotopic mass of m/z 76.076[1]. The bromide counterion (Br⁻) is entirely suppressed in positive ion mode, meaning the mass spectrometer selectively isolates the organic cation.

Collision-Induced Dissociation (CID) Causality: Upon isolation and acceleration into the collision cell, the [M+H]⁺ ion undergoes competitive fragmentation. The dominant pathway is governed by the Stevenson-Audier rule and charge stabilization principles. Because nitrogen is significantly less electronegative and more polarizable than oxygen, it is far superior at stabilizing a localized positive charge[2]. Consequently, α -cleavage at the C1-C2 bond is highly favored over oxygen-directed cleavage. This homolytic bond fission expels a neutral hydroxyethyl radical, leaving behind a highly stable iminium ion ([CH₂=NH₂]⁺) at m/z 30.034[3]. Secondary, higher-energy pathways involve the neutral losses of water (-18 Da) and ammonia (-17 Da).

MS_Pathway M [M+H]+ m/z 76.076 H2O [M+H - H2O]+ m/z 58.066 M->H2O -18 Da NH3 [M+H - NH3]+ m/z 59.050 M->NH3 -17 Da A1 Alpha Cleavage (C1-C2 Bond) M->A1 CID Energy 15-25 eV Frag30 [CH2=NH2]+ m/z 30.034 (Base Peak) A1->Frag30 Charge on Nitrogen

Collision-Induced Dissociation (CID) fragmentation pathway of protonated 1-amino-2-propanol.

Comparative MS/MS Profiling: Differentiating Structural Isomers

The true performance test of a mass spectrometry method is its ability to distinguish 1-amino-2-propanol from its structural isomers. While all three alternatives share the same precursor mass (m/z 76.076), their CID spectra are distinctly governed by their structural topology.

  • 1-Amino-2-propanol: The amine is on the terminal carbon (C1). α -cleavage yields the diagnostic m/z 30 ion.

  • 2-Amino-1-propanol (Alaninol): The amine is on the central carbon (C2). α -cleavage results in the loss of a hydroxymethyl radical (31 Da), yielding an iminium ion at m/z 44 .

  • 3-Amino-1-propanol: A linear isomer. While it can produce an m/z 30 ion, its dominant feature is the facile loss of water to form a stable cyclic intermediate at m/z 58 .

Table 1: Quantitative MS/MS Diagnostic Ion Comparison (CID at 20 eV)

Compound (Hydrobromide Salts)Precursor[M+H]⁺Base Peak FragmentSecondary FragmentsDiagnostic MRM Transition
1-Amino-2-propanol m/z 76.076m/z 30.034 (>90%)m/z 58.066, m/z 59.05076.1 30.0
2-Amino-1-propanol m/z 76.076m/z 44.050 (>95%)m/z 58.06676.1 44.1
3-Amino-1-propanol m/z 76.076m/z 58.066 (>80%)m/z 30.034, m/z 41.03976.1 58.1

Analytical Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When selecting the hardware to perform this assay, researchers must weigh sensitivity against structural resolution.

  • Triple Quadrupole (QqQ): Best suited for high-throughput, targeted quantification of 1-amino-2-propanol in a known matrix. By locking the quadrupoles to the 76 30 transition (Multiple Reaction Monitoring), QqQ platforms offer sub-nanogram limits of detection. However, they lack the mass accuracy to distinguish isobaric background noise at nominal mass 30.

  • Quadrupole Time-of-Flight (Q-TOF): The superior alternative for impurity profiling and structural elucidation. The Q-TOF provides high-resolution exact mass data (e.g., distinguishing the [CH₂=NH₂]⁺ fragment at 30.0344 Da from a potential hydrocarbon fragment [C₂H₆]⁺ at 30.0469 Da), ensuring absolute confidence in the chemical identity.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following LC-MS/MS methodology utilizes a self-validating polarity-switching mechanism. Because the analyte is a hydrobromide salt, confirming the presence of the bromide counterion in negative mode serves as an orthogonal validation of the raw material's identity.

Step 1: Sample Preparation

  • Causality: Hydrobromide salts can cause ion suppression if injected at high concentrations.

  • Action: Dilute the sample to 1 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. The formic acid acts as a stronger proton donor, ensuring complete protonation of the amine while neutralizing the buffering capacity of the bromide salt.

Step 2: Chromatographic Separation

  • Causality: Small, highly polar amino alcohols exhibit zero retention on standard C18 reversed-phase columns, eluting in the void volume where matrix effects are severe.

  • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide). Run a gradient from 90% Acetonitrile to 50% Acetonitrile over 5 minutes.

Step 3: Mass Spectrometry Acquisition (Self-Validating)

  • Positive Mode (ESI+): Target the active pharmaceutical ingredient. Set Capillary Voltage to 3.0 kV. Isolate m/z 76.1 in Q1. Apply a Collision Energy (CE) ramp of 15–25 eV. Monitor fragments m/z 30, 58, and 59.

  • Negative Mode (ESI-): Switch polarity to validate the salt form. Monitor for the characteristic isotopic doublet of the Bromide anion at m/z 78.918 and 80.916 (1:1 ratio).

Workflow S1 Sample Prep 0.1% FA in ACN/H2O S2 Chromatography HILIC Separation S1->S2 S3 Ionization ESI+ (Target m/z 76) ESI- (Target m/z 79/81) S2->S3 S4 MS/MS Analysis MRM: 76 -> 30 S3->S4 S5 Data Validation Isomeric Differentiation S4->S5

Self-validating LC-MS/MS workflow for the analysis of amino alcohol hydrobromide salts.

References

  • 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem National Institutes of Health (NIH) URL: [Link]

  • 2-Propanol, 1-amino- - the NIST WebBook National Institute of Standards and Technology (NIST) URL:[Link]

  • The Gas-Phase Chemistry of Cyclodextrin Inclusion Complexes American Chemical Society (ACS Publications) URL:[Link]

Sources

Comparative

benchmarking 2-propanol, 1-amino-, hydrobromide against traditional amine salts

An in-depth technical analysis benchmarking 2-propanol, 1-amino-, hydrobromide (commonly referred to as 1-amino-2-propanol hydrobromide or IPA·HBr) against traditional amine salts. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis benchmarking 2-propanol, 1-amino-, hydrobromide (commonly referred to as 1-amino-2-propanol hydrobromide or IPA·HBr) against traditional amine salts. This guide is designed for researchers, formulation scientists, and synthetic chemists evaluating counterions and chiral precursors in drug development and asymmetric synthesis.

Executive Summary

The selection of an appropriate amine salt is a critical inflection point in both active pharmaceutical ingredient (API) formulation and catalytic ligand design. While traditional linear amine salts like ethanolamine hydrobromide (ETA·HBr) or tris(hydroxymethyl)aminomethane (TRIS) are ubiquitous, they often introduce vulnerabilities such as unwanted nucleophilic side reactions or poor crystalline stability.

2-Propanol, 1-amino-, hydrobromide introduces a structural paradigm shift. By incorporating a methyl group adjacent to a secondary hydroxyl, it provides critical steric shielding and a chiral center. This guide benchmarks IPA·HBr against traditional alternatives, detailing the mechanistic causality behind its superior performance in salt screening, diastereomeric resolution, and asymmetric catalysis.

Structural and Mechanistic Rationale

To understand the operational advantages of IPA·HBr, we must analyze its molecular architecture compared to linear alternatives.

Steric Shielding and Chemical Stability

Traditional primary amino alcohols, such as ethanolamine, possess unhindered hydroxyl and amine groups. During high-temperature processes (e.g., hot-melt extrusion or refluxing in polar solvents), these unhindered groups act as potent nucleophiles, leading to unwanted esterification or amidation of the API [1].

IPA·HBr mitigates this through steric hindrance . The methyl group at the C2 position physically shields the secondary hydroxyl group. This structural nuance drastically reduces the kinetics of nucleophilic attack, ensuring the amine salt acts purely as an ionic counterion or hydrogen-bond donor rather than a reactive participant.

The Hydrobromide Counterion Effect

While the free base (1-amino-2-propanol) is a liquid at room temperature, isolating it as a hydrobromide salt fundamentally alters its solid-state physics. Compared to hydrochloride (HCl) salts, hydrobromide (HBr) salts possess a larger anionic radius, which alters the crystal lattice energy. This often results in a lower hygroscopicity profile and higher crystallinity, which is paramount when formulating stable solid dosage forms for APIs like Dolutegravir or Fenofibric acid [2], [3].

Inherent Chirality

Unlike ETA or TRIS, IPA·HBr possesses a stereocenter. The availability of enantiopure (R)- and (S)-IPA·HBr allows it to be used not just as a passive counterion, but as an active agent for the diastereomeric resolution of racemic acidic APIs, or as a chiral ligand precursor in transition-metal catalysis [4].

Structure IPA IPA·HBr (Chiral, Branched) Prop1 Steric Shielding at C2 Position IPA->Prop1 Prop2 Diastereomeric Resolution IPA->Prop2 ETA ETA·HBr (Achiral, Linear) Prop3 High Nucleophilicity ETA->Prop3 Out2 High Chemical Stability Prop1->Out2 Out1 Amidation Side-reactions Prop3->Out1

Figure 1: Mechanistic divergence between branched (IPA·HBr) and linear (ETA·HBr) amine salts.

Physicochemical Benchmarking Data

The following table synthesizes the quantitative and qualitative parameters that dictate the selection of an amine salt in drug development workflows.

Parameter2-Propanol, 1-amino-, HBr (IPA·HBr)Ethanolamine HBr (ETA·HBr)TRIS HBrDiethylamine HBr
Molecular Weight ( g/mol ) 156.02141.99202.05154.05
pKa (Conjugate Acid) ~9.59.58.110.9
Steric Hindrance Moderate (C2 Methyl)Low (Linear)High (Tertiary C)Moderate (Secondary)
Chiral Centers 1 (R/S available)000
Hygroscopicity Low to ModerateHighLowModerate
Primary Risk Factor Cost of enantiopure formsAmidation/EsterificationPoor solubility in organicVolatility of free base
Best Application Chiral resolution, stable API saltsAqueous buffersBiologics bufferingLiquid formulations

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the implementation of IPA·HBr must follow self-validating experimental designs. Below are two field-proven protocols benchmarking IPA·HBr against traditional salts.

Protocol A: API Salt Screening and Crystallization

This protocol is designed to evaluate IPA·HBr as a counterion for poorly soluble acidic APIs (e.g., carboxylic acid derivatives), comparing its crystallization kinetics against ethanolamine.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 mmol of the free acid API in 5.0 mL of a polar aprotic solvent system (e.g., 80:20 THF/Methanol) in a 20 mL scintillation vial. Heat to 50°C under continuous stirring until complete dissolution is achieved.

  • Salt Addition: Slowly add 1.05 mmol of IPA·HBr (Target) or ETA·HBr (Control) to the respective vials.

  • Equilibration: Stir the mixture at 50°C for 2 hours. Causality note: The elevated temperature ensures thermodynamic rather than kinetic salt pairing.

  • Controlled Cooling: Cool the reaction mixture to 5°C at a controlled rate of 0.5°C/min.

  • Antisolvent Addition: If no spontaneous nucleation occurs, add heptane dropwise until the solution becomes persistently cloudy.

  • Isolation: Filter the resulting crystals under a vacuum and dry them in a vacuum oven at 40°C for 12 hours.

Self-Validation System:

  • Thermal Analysis (DSC/TGA): Do not rely on visual precipitation. Run Differential Scanning Calorimetry (DSC). A successful salt formation will show a single, distinct endothermic melting peak different from both the free API and the neat IPA·HBr. Thermogravimetric Analysis (TGA) must be used to confirm the absence of trapped solvent (solvates).

  • Powder X-Ray Diffraction (PXRD): Compare the diffractogram of the IPA·HBr salt against the ETA·HBr salt. IPA·HBr typically yields sharper Bragg peaks due to the rigid hydrogen-bonding network facilitated by the sterically locked hydroxyl group.

Workflow A Free Acid API Dissolved in THF/MeOH B Add IPA·HBr (Branched) A->B C Add ETA·HBr (Linear) A->C D Thermodynamic Equilibration (50°C, 2h) B->D C->D E High Crystallinity, Stable Salt Form D->E IPA·HBr Pathway F Amorphous Oil or API Degradation D->F Traditional Pathway G Validation: PXRD & DSC/TGA E->G F->G

Figure 2: Comparative workflow for API salt screening, highlighting the self-validating analytical steps.

Protocol B: In Situ Catalyst Generation for Asymmetric Transfer Hydrogenation (ATH)

Enantiopure (S)-1-amino-2-propanol is a highly effective ligand for Ruthenium-catalyzed ATH of ketones [4]. Using the hydrobromide salt as a bench-stable precursor prevents the oxidative degradation common in liquid free-base amines.

Step-by-Step Methodology:

  • Ligand Liberation: In a Schlenk flask under inert argon, suspend 2.2 mmol of (S)-IPA·HBr in anhydrous isopropanol. Add 2.2 mmol of potassium tert-butoxide (KOtBu) and stir for 15 minutes to liberate the free amino alcohol and precipitate KBr.

  • Complexation: Add 1.0 mmol of [RuCl2(p-cymene)]2 precursor to the flask. Heat the mixture to 60°C for 1 hour to form the active Ru-IPA complex. Causality note: The bidentate coordination of the nitrogen and oxygen atoms to the Ru center creates a rigid chiral pocket.

  • Substrate Addition: Add 100 mmol of the pro-chiral ketone substrate (e.g., acetophenone) along with an excess of isopropanol (which acts as the hydrogen donor).

  • Reaction: Maintain at 60°C for 12 hours.

Self-Validation System:

  • Chiral HPLC: Conversion alone is insufficient. The reaction mixture must be passed through a silica plug and analyzed via High-Performance Liquid Chromatography using a chiral stationary phase (e.g., Chiralcel OD-H). The steric bulk of the methyl group on the IPA ligand dictates the facial selectivity of the hydride transfer, typically yielding >95% enantiomeric excess (ee). Traditional achiral salts (like ETA·HBr) will yield a racemic mixture (0% ee).

Conclusion

Benchmarking 2-propanol, 1-amino-, hydrobromide against traditional amine salts reveals a clear operational hierarchy. While simple linear amines like ethanolamine are cost-effective for basic buffering, they introduce unacceptable risks of nucleophilic degradation and poor crystallinity in advanced drug formulation. By leveraging the steric shielding and inherent chirality of IPA·HBr, researchers can engineer self-validating systems that ensure API stability, execute successful diastereomeric resolutions, and drive high-enantioselectivity catalytic transformations.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Propanol, 1-amino-, hydrobromide

Introduction: In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are daily activities. With this innovation comes the critical responsibility of safe and compliant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are daily activities. With this innovation comes the critical responsibility of safe and compliant chemical waste management. This guide provides an in-depth, procedural framework for the proper disposal of 2-Propanol, 1-amino-, hydrobromide. As a corrosive and potentially harmful substance, its disposal is not a trivial matter but a process governed by stringent regulations and safety protocols. Adherence to these guidelines is paramount to protecting laboratory personnel, the wider community, and the environment. This document moves beyond a simple checklist, offering the causal logic behind each step to empower researchers with the knowledge for safe and responsible chemical handling.

Part 1: Immediate Safety & Hazard Profile

Before initiating any disposal procedure, it is imperative to understand the inherent risks associated with 2-Propanol, 1-amino-, hydrobromide. The hydrobromide salt of an amino alcohol combines the hazards of both functional groups, resulting in a substance that must be handled with the utmost care.

Personal Protective Equipment (PPE) - Your First Line of Defense

Direct contact with 2-Propanol, 1-amino-, hydrobromide can cause severe skin burns and serious eye damage.[1][2][3] Therefore, a robust PPE protocol is non-negotiable.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield that conform to OSHA 29 CFR 1910.133 or EN 166 standards.

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or full-body suit may be required.[1]

  • Respiratory Protection: All handling and disposal activities should be conducted within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[3][4]

Hazard Summary

Understanding the "why" behind the PPE requirements is crucial for fostering a strong safety culture. The following table summarizes the key hazards.

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation Causes severe skin burns and irritation upon direct contact.[1][2][3]Avoid all skin contact by using appropriate gloves and lab attire.
Serious Eye Damage Poses a significant risk of serious, potentially irreversible eye damage.[1][2][3]Mandates the use of chemical splash goggles and a face shield.
Acute Toxicity Harmful if swallowed or in contact with skin.[1]Prevent ingestion and skin absorption through careful handling and PPE.
Combustibility Classified as a combustible liquid with a slight fire hazard when exposed to heat or flame.[1][5]Store away from ignition sources and use appropriate fire extinguishers (CO2, dry chemical, or alcohol-resistant foam).[5]

Part 2: Step-by-Step Disposal Protocol

The disposal of 2-Propanol, 1-amino-, hydrobromide is governed by local, state, and federal regulations.[1] This protocol provides a universal framework, but it must be executed in conjunction with your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation and Containment

The cardinal rule of chemical waste management is never to mix incompatible waste streams.

  • Dedicate a Waste Container: Designate a specific, clearly labeled container for 2-Propanol, 1-amino-, hydrobromide waste. This includes pure, unused product, contaminated materials (e.g., pipette tips, absorbent pads), and dilute solutions.

  • Select Compatible Materials: The container must be constructed of a material compatible with the chemical. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices. Avoid metal containers, especially brass or copper, as amines can form unstable complexes with metals like iron.[1]

  • Maintain a Closed System: Keep the waste container securely sealed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.

Step 2: Proper Labeling - The Key to Compliance

Accurate labeling is a legal requirement and essential for the safety of everyone who may handle the container.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "2-Propanol, 1-amino-, hydrobromide" . Do not use abbreviations.

    • The specific hazards: "Corrosive, Toxic" .

    • The accumulation start date (the date the first waste was added).

    • The container's contents (e.g., "Solid," "Aqueous Solution," "Methanol Solution").

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the labeled waste container in a designated SAA that is under the control of the laboratory personnel.

  • Secondary Containment: Place the container within a secondary containment bin to catch any potential leaks.

  • Segregate Incompatibles: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[1][5]

  • Ventilation and Temperature Control: The SAA should be in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][5]

Step 4: Arranging for Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Contact Your EHS Office: Once the waste container is full, or if it has been in storage for a predetermined time limit (often 90-180 days, check with your EHS), contact your institution's EHS office to schedule a waste pickup.

  • Professional Disposal: Your EHS office will arrange for the waste to be transported and disposed of by a licensed hazardous waste management company. The most common and accepted final disposal method for this type of compound is incineration in a licensed facility.[1] This high-temperature process ensures the complete destruction of the organic molecule, converting it into less harmful components.

  • Regulatory Classification: Based on its corrosive properties, this waste will likely be classified under the EPA Hazardous Waste Code D002 (waste code C).[1] Your EHS professional will make the final determination.

Part 3: Disposal Workflow and Logic

To ensure a clear understanding of the procedural flow, the following diagram outlines the decision-making process for the proper disposal of 2-Propanol, 1-amino-, hydrobromide.

G Disposal Workflow for 2-Propanol, 1-amino-, hydrobromide start Begin Disposal Process ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe identify_waste Identify Waste: 2-Propanol, 1-amino-, HBr (Solid, Solution, or Contaminated Material) segregate Segregate into a Dedicated, Compatible Waste Container identify_waste->segregate ppe->identify_waste label_container Label Container with 'Hazardous Waste' Tag - Full Chemical Name - Hazards (Corrosive, Toxic) - Accumulation Date segregate->label_container store Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store check_full Is Container Full or Nearing Time Limit? store->check_full contact_ehs Contact Institutional EHS for Waste Pickup check_full->contact_ehs Yes continue_accumulation Continue Accumulating Waste check_full->continue_accumulation No licensed_disposal EHS Arranges for Licensed Hazardous Waste Contractor contact_ehs->licensed_disposal final_disposal Final Disposal via High-Temperature Incineration licensed_disposal->final_disposal

Caption: Decision workflow for the safe disposal of 2-Propanol, 1-amino-, hydrobromide.

References

  • Amino-2-propanol Safety Data Sheet . Santa Cruz Biotechnology.

  • 3-Aminopropanol Safety Data Sheet . ChemicalBook. (January 31 2026).

  • 1-Amino-2-propanol Safety Data Sheet . Sigma-Aldrich. (November 06 2025).

  • Proper Disposal of 3-(2-Aminopropyl)phenol: A Step-by-Step Guide for Laboratory Professionals . Benchchem.

  • S(+)-2-Amino-1-propanol Safety Data Sheet . Carl ROTH.

  • (R)-(-)-2-Amino-1-propanol Safety Data Sheet . Fisher Scientific. (February 27 2012).

  • 3-Amino-1-propanol Hydrochloride Safety Data Sheet . TCI Chemicals. (November 21 2024).

  • Standard Operating Procedures for 2-Propanol . Washington State University.

  • (R)-(-)-1-Amino-2-propanol Safety Data Sheet . Fisher Scientific. (March 02 2012).

  • 2-Propanol, 1-amino-: Human health tier II assessment . Australian Government Department of Health. (September 12 2013).

  • (+)-1-Amino-2-propanol Safety Data Sheets . ECHEMI.

  • 1-AMINO-2-PROPANOL Occupational Safety and Health Administration . OSHA. (December 15 2020).

  • DL-1-Amino-2-propanol Safety Data Sheet . Sigma-Aldrich. (January 20 2012).

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency.

  • Hazardous Waste Characteristics . U.S. Environmental Protection Agency. (September 08 2025).

Sources

Handling

Personal protective equipment for handling 2-Propanol, 1-amino-, hydrobromide

Operational Guide: Personal Protective Equipment and Handling Protocols for 2-Propanol, 1-amino-, hydrobromide Introduction 2-Propanol, 1-amino-, hydrobromide (CAS No. 89036-61-3), commonly referred to as 1-amino-2-propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for 2-Propanol, 1-amino-, hydrobromide

Introduction 2-Propanol, 1-amino-, hydrobromide (CAS No. 89036-61-3), commonly referred to as 1-amino-2-propanol hydrobromide, is a critical intermediate utilized in pharmaceutical synthesis and advanced drug development workflows[1]. While the parent compound, 1-amino-2-propanol, is a highly corrosive liquid known to cause severe skin burns and eye damage[2], the hydrobromide salt presents a different, yet significant, hazard profile as a solid. This guide provides researchers and safety officers with field-proven, self-validating protocols for the safe handling, PPE selection, and disposal of this compound.

1. Hazard Profile and Mechanistic Causality To select the appropriate PPE, one must understand the chemical behavior of amine hydrobromides.

  • Hygroscopicity and Hydrolysis : Amine hydrobromide salts readily absorb moisture from the environment. Upon hydration, localized hydrolysis can occur, potentially releasing trace amounts of hydrobromic acid or the free alkanolamine base.

  • Irritation Potential : Due to this chemical nature, the solid powder is classified as a skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335)[3].

  • Inhalation Risk : The primary operational risk during weighing and transfer is the generation of micro-dust aerosols. Inhalation of these particulates can cause immediate respiratory distress and mucosal irritation[3].

2. Mandatory Personal Protective Equipment (PPE) The following PPE matrix is engineered to mitigate the specific risks associated with 1-amino-2-propanol hydrobromide.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne dust particulates and accidental liquid splashes during dissolution. Standard safety glasses lack the orbital seal required for fine powders[3].
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides excellent broad-spectrum chemical resistance against both primary amines and bromide salts. Latex must be avoided due to poor resistance to amine derivatives.
Body Protection Flame-Retardant Lab Coat (100% Cotton)Prevents dermal accumulation of dust. Snap closures are mandatory to allow rapid doffing in the event of a chemical spill.
Engineering Control Chemical Fume Hood (80-120 fpm face velocity)Essential for capturing aerosolized dust during weighing. Prevents accumulation of vapors if the salt is dissolved in volatile organic solvents[2].

3. Operational Plan: Step-by-Step Handling Protocol Every protocol must function as a self-validating system. Do not proceed to the next step unless the prior condition is fully met.

Step 1: Pre-Operation Verification

  • Verify the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm).

  • Clear the workspace of any strong oxidizing agents. Causality : Oxidation of the bromide ion in the salt can generate highly toxic and corrosive bromine gas.

Step 2: PPE Donning and Material Preparation

  • Don the lab coat, chemical splash goggles, and a fresh pair of nitrile gloves.

  • Inspect gloves for micro-tears or pinholes before handling the chemical container.

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality : Amine salts frequently carry static charges; using anti-static materials prevents the powder from "jumping" and creating hazardous aerosols.

Step 3: Weighing and Transfer

  • Open the chemical container only inside the active fume hood.

  • Use a clean, stainless steel or PTFE-coated spatula to transfer the solid.

  • Weigh the required mass of 1-amino-2-propanol hydrobromide.

  • Promptly seal the primary container to prevent moisture absorption (hygroscopy)[3].

Step 4: Dissolution

  • If preparing a solution, always add the solid salt to the solvent, rather than pouring solvent over the solid. Causality : This order of addition controls the heat of dissolution and prevents localized boiling or splashing.

4. Emergency Response and Spill Management In the event of an accidental release, follow these immediate response pathways:

  • Dermal Exposure : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the skin with acidic or basic solutions.

  • Ocular Exposure : Proceed immediately to the nearest eyewash station. Hold eyelids open and flush for 15 minutes. Remove contact lenses if present and easy to do[3]. Seek immediate ophthalmological evaluation.

  • Solid Spill Cleanup :

    • Do not dry sweep. Mechanical sweeping aerosolizes the hydrobromide salt, exponentially increasing the inhalation hazard.

    • Cover the spill with a damp, inert absorbent material (e.g., diatomaceous earth or damp paper towels) to suppress dust[3].

    • Carefully scoop the absorbed material using a non-sparking tool and place it into a designated hazardous waste container.

    • Decontaminate the surface by scrubbing with a dilute alcohol solution, followed by water[3].

5. Waste Disposal Plan Proper disposal is critical to environmental safety and regulatory compliance.

  • Solid Waste : All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a sealed, clearly labeled "Halogenated Solid Waste" container.

  • Aqueous Waste : Solutions containing 1-amino-2-propanol hydrobromide must be routed to a "Halogenated Aqueous Waste" stream. Do not mix with heavy metals or strong oxidizers. Neutralize extreme pH levels before final disposal to prevent interference with wastewater treatment facilities.

6. Workflow Visualization

HandlingWorkflow N1 Pre-Operation: Risk Assessment N2 Don PPE: Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 Engineering Control: Operate in Fume Hood N2->N3 N4 Weighing & Transfer: 1-Amino-2-propanol HBr N3->N4 N5 Spill Event? N4->N5 N6 Spill Protocol: Damp Absorb & Contain N5->N6 Yes N7 Standard Processing: Dissolution/Reaction N5->N7 No N8 Waste Disposal: Halogenated Waste Stream N6->N8 N7->N8 N9 Post-Operation: Doff PPE & Wash Hands N8->N9

Figure 1: Workflow and spill response pathway for 1-amino-2-propanol hydrobromide.

References [1] "89036-61-3 2-Propanol, 1-amino-, hydrobromide", Chemicals-Supplier.com. Available at: 1[2] "SAFETY DATA SHEET: (R)-(-)-1-Amino-2-propanol", Fisher Scientific. Available at:2[3] "Safety Data Sheet: 5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide", ChemScene. Available at: 3 "SAFETY DATA SHEET: 1-Amino-2-propanol", Sigma-Aldrich. Available at:

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